4-Chloro-6,8-difluoro-2-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-6,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPXAYTKXVJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569123 | |
| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-31-5 | |
| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288151-31-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physicochemical properties of 4-Chloro-6,8-difluoro-2-methylquinoline"
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data in publicly accessible literature, this document combines reported data with predicted values and outlines plausible experimental protocols for its synthesis and characterization based on established chemical principles and literature on analogous compounds.
Core Physicochemical Properties
This compound is a halogenated heterocyclic compound.[1] Its structure, featuring a quinoline core with chloro and difluoro substitutions, suggests its potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[2] It is commercially available from various suppliers and typically presents as a yellow solid.[3]
Structural and General Properties
A summary of the structural and general properties of this compound is presented in Table 1. This includes its molecular formula, weight, and key identifiers that are crucial for its unambiguous identification in research and development.
Table 1: Structural and General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆ClF₂N | [1][3][4] |
| Molecular Weight | 213.61 g/mol | [1][5] |
| CAS Number | 288151-31-5 | [1][2][3] |
| Appearance | Yellow solid | [3] |
| Canonical SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | [1] |
| InChI | InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | [4] |
| InChIKey | AFFPXAYTKXVJTD-UHFFFAOYSA-N | [4] |
Predicted Physicochemical Data
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source(s) |
| XlogP | 3.4 | [4] |
| Collision Cross Section ([M+H]⁺) | 137.3 Ų | [4] |
| Collision Cross Section ([M+Na]⁺) | 150.4 Ų | [4] |
| Collision Cross Section ([M-H]⁻) | 138.7 Ų | [4] |
Synthesis and Characterization: Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and robust synthetic route can be devised based on the well-established Conrad-Limpach or Gould-Jacobs reactions to form the quinolinol precursor, followed by a standard chlorination reaction.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 2,4-difluoroaniline and ethyl acetoacetate to first produce the key intermediate, 6,8-difluoro-2-methylquinolin-4-ol. This intermediate is then chlorinated to yield the final product.
Detailed Experimental Protocol
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Precursor)
This procedure is adapted from the Conrad-Limpach synthesis for structurally similar quinolinols.[6][7]
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate is often used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a high-temperature reaction vessel, add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250°C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude 6,8-difluoro-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol
This is a standard procedure for the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline.
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 6,8-difluoro-2-methylquinolin-4-ol in a round-bottom flask equipped with a reflux condenser. A slight excess of POCl₃ should be used.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Physicochemical Characterization Workflow
A general workflow for the characterization of the synthesized this compound is outlined below. This ensures the identity, purity, and key physicochemical properties of the compound are accurately determined.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 288151-31-5|4-Chloro-6,8-Difluoro-2-Methyl-Quinoline [rlavie.com]
- 4. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chloro-6,8-difluoro-2-methylquinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,8-difluoro-2-methylquinoline is a fluorinated heterocyclic compound that serves as a critical building block in medicinal and agrochemical research. The strategic incorporation of fluorine atoms and a chloro group onto the quinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and reactivity. These characteristics make it a valuable intermediate for the synthesis of novel therapeutic agents and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with detailed protocols, and its primary applications in research and development.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the following tables provide key identifiers and computed physicochemical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 288151-31-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₆ClF₂N | [1][4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | Quinoline, 4-chloro-6,8-difluoro-2-methyl- | [5] |
Table 2: Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Weight | 213.61 g/mol | [1] |
| Monoisotopic Mass | 213.01569 Da | [6] |
| Appearance | Yellow solid | [5] |
| SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | [1][6] |
| InChI | InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | [6] |
| XlogP (Predicted) | 3.4 | [6] |
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 214.02297 | 137.3 |
| [M+Na]⁺ | 236.00491 | 150.4 |
| [M-H]⁻ | 212.00841 | 138.7 |
| [M+NH₄]⁺ | 231.04951 | 157.5 |
| [M+K]⁺ | 251.97885 | 144.6 |
| Data calculated using CCSbase.[6] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and established synthetic route involves the preparation of its precursor, 6,8-difluoro-2-methylquinolin-4-ol, followed by a chlorination step. The synthesis of the quinolin-4-ol precursor is typically achieved via the Conrad-Limpach reaction.
Plausible Synthetic Pathway
The overall two-stage synthesis involves the formation of the quinolone ring system, followed by the conversion of the hydroxyl group at the 4-position to a chloro group.
Experimental Protocol: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
This protocol is adapted from established methods for similar quinolone syntheses, such as the Conrad-Limpach reaction.[7][8]
Step A: Condensation to form Enamine Intermediate
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate. Use anhydrous ethanol as a solvent.
-
Catalysis: Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure to obtain the crude intermediate, ethyl 3-(2,4-difluoroanilino)crotonate, typically as an oil.[8]
Step B: Thermal Cyclization
-
Reagents & Setup: In a three-neck flask suitable for high-temperature reactions, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.
-
Reaction: Slowly add the crude intermediate from Step A to the hot solvent. Maintain the temperature at ~250 °C for 30-60 minutes.[8]
-
Precipitation & Filtration: Allow the reaction mixture to cool to below 100 °C, which should cause the product to precipitate as a solid.[8]
-
Purification: Collect the solid product by filtration using a Büchner funnel. Wash the solid sequentially with hot toluene and hexanes to remove the high-boiling solvent. Dry the final product, 6,8-difluoro-2-methylquinolin-4-ol, in a vacuum oven.[8]
Experimental Protocol: Chlorination
This protocol describes a general method for converting a 4-hydroxyquinoline to a 4-chloroquinoline.
-
Reagents & Setup: In a fume hood, add 6,8-difluoro-2-methylquinolin-4-ol (1 equivalent) to a flask. Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture under reflux for 1-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic solution with a base, such as a saturated sodium carbonate or sodium hydroxide solution, until the mixture is basic (pH > 8). The product should precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate. Its structure is a key pharmacophore that allows for further chemical modification, making it highly valuable in drug discovery and agrochemical science.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of advanced fluorinated quinoline-based pharmaceuticals.[2] The difluoro-substitution pattern is a known feature in potent antibacterial agents.[9]
-
Anticancer and Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs, and new derivatives are constantly being explored. This compound serves as a starting point for developing novel anticancer and antimalarial agents by enhancing bioavailability and binding affinity to target enzymes.[2]
-
Kinase Inhibitors: In medicinal chemistry, it is commonly used to construct kinase inhibitors, which are a major class of targeted cancer therapies.[2]
-
Antimicrobial Compounds: Fluoroquinolones are known for their antibacterial effects, which are achieved by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] This compound provides a scaffold for developing new antimicrobial drugs.
-
Agrochemical Research: The stable aromatic framework and halogen-directed reactivity make it a useful building block for developing new herbicides and pesticides.[2]
Safety Information
While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, related chloro-quinolines are often associated with hazards. Based on pictograms for similar compounds, users should assume it may be corrosive and an irritant.[10]
-
Hazard Classifications (Anticipated): Acute Toxicity (Oral), Eye Damage/Irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Disclaimer: This guide is intended for informational purposes for qualified research professionals. The user assumes all responsibility for the safe handling and use of this compound. Always consult a comprehensive MSDS before use. Many suppliers note that they do not perform analytical testing and the buyer is responsible for confirming purity and identity.[1][10]
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound [myskinrecipes.com]
- 3. Hit2Lead | this compound | CAS# 288151-31-5 | MFCD11501277 | BB-4042860 [hit2lead.com]
- 4. echemi.com [echemi.com]
- 5. CAS 288151-31-5|4-Chloro-6,8-Difluoro-2-Methyl-Quinoline [rlavie.com]
- 6. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound AldrichCPR 288151-31-5 [sigmaaldrich.com]
Spectral Analysis of 4-Chloro-6,8-difluoro-2-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 4-Chloro-6,8-difluoro-2-methylquinoline, a key intermediate in the synthesis of fluorinated quinoline-based pharmaceuticals.[1] While experimental spectral data for this specific molecule is not widely published, this document presents predicted mass spectrometry data and projected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally similar compounds. Furthermore, it outlines standard experimental protocols for acquiring such data.
Predicted and Projected Spectral Data
The structural features of this compound, including the quinoline core, the methyl group at position 2, the chloro group at position 4, and the fluoro groups at positions 6 and 8, all contribute distinctively to its spectral signature.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₆ClF₂N), the predicted monoisotopic mass is 213.01569 Da.[2] High-resolution mass spectrometry (HRMS) would be expected to confirm this precise mass. The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts that could be observed.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 214.02297 |
| [M+Na]⁺ | 236.00491 |
| [M-H]⁻ | 212.00841 |
| [M+NH₄]⁺ | 231.04951 |
| [M+K]⁺ | 251.97885 |
| [M]⁺ | 213.01514 |
| Data sourced from PubChem CID 15151232.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for elucidating the detailed molecular structure. Below are the projected chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. These projections are based on the known effects of substituents on the quinoline ring system.
¹H NMR (Projected)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atoms at positions 6 and 8 will cause splitting of the signal for the proton at position 7, and the proton at position 5 will also be affected.
| Proton Position | Projected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 2-CH₃ | ~ 2.7 | s | - |
| H-3 | ~ 7.2 | s | - |
| H-5 | ~ 7.8 | d | J(H-5, H-7) = ~2-3 Hz |
| H-7 | ~ 7.4 | t | J(H-7, F-6) = J(H-7, F-8) = ~8-10 Hz |
¹³C NMR (Projected)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom, with the electronegative chlorine and fluorine atoms causing significant downfield shifts for the carbons they are attached to.
| Carbon Position | Projected Chemical Shift (ppm) |
| 2-CH₃ | ~ 25 |
| C-2 | ~ 158 |
| C-3 | ~ 122 |
| C-4 | ~ 145 |
| C-4a | ~ 148 |
| C-5 | ~ 125 |
| C-6 | ~ 160 (d, J(C-6, F-6) ≈ 250 Hz) |
| C-7 | ~ 115 (dd) |
| C-8 | ~ 158 (d, J(C-8, F-8) ≈ 250 Hz) |
| C-8a | ~ 138 |
¹⁹F NMR (Projected)
The fluorine NMR will show two distinct signals for the two fluorine atoms, which will be coupled to each other and to the neighboring protons.
| Fluorine Position | Projected Chemical Shift (ppm) | Multiplicity |
| F-6 | ~ -110 | d |
| F-8 | ~ -115 | d |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are projected below.
| Functional Group/Vibration | Projected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic, CH₃) | 2950 - 2850 | Medium |
| C=N, C=C (quinoline ring) | 1620 - 1450 | Strong |
| C-F (aryl-fluoride) | 1250 - 1100 | Strong |
| C-Cl | 850 - 750 | Strong |
Experimental Protocols
To obtain definitive spectral data for this compound, the following standard experimental methodologies are recommended.
Sample Preparation
A small quantity of the solid compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (around 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.
-
¹⁹F NMR : A dedicated fluorine probe or a broadband probe is used. The spectral width will depend on the chemical shift range of the fluorine signals.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to a known standard (e.g., TMS for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[3]
-
ATR-FTIR : A small amount of the sample is placed directly on the ATR crystal. The spectrum is collected over a typical range of 4000-400 cm⁻¹.
-
KBr Pellet : The sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition : A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
-
Infusion : The sample solution is directly infused into the ion source at a constant flow rate.
-
Data Acquisition : The mass spectrum is acquired in both positive and negative ion modes to observe different adducts. For high-resolution data, an Orbitrap or a Time-of-Flight (TOF) mass analyzer is employed.
Data Acquisition and Analysis Workflow
The general workflow for acquiring and analyzing spectral data is illustrated below.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
"solubility profile of 4-Chloro-6,8-difluoro-2-methylquinoline in organic solvents"
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6,8-difluoro-2-methylquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of this compound, a key intermediate in the synthesis of fluorinated quinoline-based pharmaceuticals.[1] While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, this document outlines the necessary experimental protocols to determine these values. Furthermore, it presents a qualitative assessment of its expected solubility based on the physicochemical properties of quinoline derivatives and provides a framework for researchers to generate and record their own data.
Introduction to this compound
This compound (CAS Number: 288151-31-5) is a halogenated heterocyclic compound.[2] Its molecular structure, featuring a quinoline core with chloro and difluoro substitutions, makes it a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. Understanding the solubility of this intermediate is paramount for its use in synthetic reactions, purification processes, and the formulation of final active pharmaceutical ingredients.
Physicochemical Properties:
| Property | Value |
| CAS Number | 288151-31-5[2][3] |
| Molecular Formula | C10H6ClF2N[2][3] |
| Molecular Weight | 213.61 g/mol [2] |
| Appearance | Yellow solid[3] |
| Predicted XlogP | 3.4[4] |
Qualitative Solubility Profile
Based on the general characteristics of quinoline derivatives, this compound is expected to exhibit moderate to good solubility in a range of organic solvents. Quinoline itself is miscible with many organic solvents like ethanol, ether, and chloroform. The chloro and difluoro substituents on the quinoline ring of the target compound increase its lipophilicity, suggesting a higher affinity for non-polar and moderately polar organic solvents. Conversely, its solubility in polar protic solvents like water is expected to be low.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Isopropanol | 25 | HPLC | ||
| Acetonitrile | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Chloroform | 25 | HPLC | ||
| Toluene | 25 | HPLC | ||
| N,N-Dimethylformamide (DMF) | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||
| Tetrahydrofuran (THF) | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a compound in organic solvents using the equilibrium shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility.
-
4.3. HPLC Conditions (Example)
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (or a suitable buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Wavelength of maximum absorbance for the compound (determined by a UV scan) |
| Injection Volume | 10-20 µL |
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
5.2. Logical Relationship in Synthetic Application
This compound serves as a key intermediate in the synthesis of more complex molecules, such as potential kinase inhibitors or antimicrobial compounds.[1] The following diagram illustrates its logical position in a generalized synthetic pathway.
Caption: Role as a key synthetic intermediate.
References
An In-depth Technical Guide to 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6,8-difluoro-2-methylquinoline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines its chemical properties, a plausible synthetic route, and detailed experimental protocols for the evaluation of its biological activities.
Core Molecular Data
This compound is a solid, typically yellow, halogenated quinoline derivative.[1] Its key molecular identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClF₂N | [1][2][3] |
| Molecular Weight | 213.61 g/mol | [1][2] |
| CAS Number | 288151-31-5 | [1][2][3] |
| Canonical SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | [1][2] |
| InChI | InChI=1S/C10H6ClF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | [2] |
| Predicted XlogP | 3.4 | [4] |
| Monoisotopic Mass | 213.01569 Da | [4] |
Synthesis and Experimental Protocols
Synthesis of 6,8-difluoro-2-methylquinolin-4-ol (Precursor)
The Conrad-Limpach reaction is a well-established method for the synthesis of quinolin-4-ols.[4][5]
Step 1: Condensation to form Ethyl 3-(2,4-difluoroanilino)crotonate
-
Reagents: 2,4-difluoroaniline, Ethyl acetoacetate, Toluene, Catalytic amount of a strong acid (e.g., HCl).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in toluene.[5]
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.[5]
-
Continue refluxing until the theoretical amount of water is collected.[5]
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.[5]
-
Step 2: Thermal Cyclization
-
Reagents: Crude Ethyl 3-(2,4-difluoroanilino)crotonate, High-boiling point solvent (e.g., Dowtherm A).
-
Procedure:
-
In a suitable high-temperature reaction vessel, heat the high-boiling point solvent to approximately 250°C.[4][5]
-
Slowly add the crude intermediate from the previous step to the hot solvent.[4]
-
Maintain the temperature for 30-60 minutes.[4]
-
Cool the mixture to below 100°C, allowing the product to precipitate.[4]
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hot toluene followed by hexanes) to remove the high-boiling solvent.[4]
-
The crude product can be further purified by recrystallization.[5]
-
Chlorination to this compound
The conversion of the quinolin-4-ol to the 4-chloro derivative is a standard transformation in quinoline chemistry.
-
Reagents: 6,8-difluoro-2-methylquinolin-4-ol, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add 6,8-difluoro-2-methylquinolin-4-ol to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
-
Potential Applications and Biological Activity
This compound is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex, biologically active molecules.[6] Its structural features, including the quinoline scaffold and fluorine substituents, suggest its potential in the development of various therapeutic agents.
-
Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The electron-withdrawing nature of the fluorine atoms may enhance binding affinity to biological targets such as kinases.[1]
-
Antimalarial Drugs: The 4-chloroquinoline moiety is a well-known pharmacophore for antimalarial activity.
-
Antimicrobial Compounds: The fluoroquinolone class of antibiotics highlights the potential of fluorinated quinolines as antibacterial agents.[1] There is also potential for antifungal activity.[1]
-
Kinase Inhibitors: This compound is employed in the construction of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6]
Experimental Protocols for Biological Evaluation
The following protocols are adapted from methodologies used for structurally similar compounds and can be applied to evaluate the biological potential of this compound and its derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of the compound on purified kinase enzymes by quantifying ATP consumption.
-
Materials: Purified recombinant kinase, kinase-specific substrate, test compound, ATP, kinase assay buffer, luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the diluted compound, followed by a mixture of the kinase and its substrate.[2]
-
Initiate the kinase reaction by adding ATP.[2]
-
Incubate at room temperature for 1 hour.[2]
-
Add the detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.[2]
-
Calculate the percent inhibition and determine the IC₅₀ value.[2]
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Materials: Selected cancer cell lines, complete cell culture medium, test compound, MTT solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of the test compound.[7]
-
Incubate for 48-72 hours.[7]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]
-
Remove the medium and add a solubilization solution to dissolve the crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to a vehicle control.[7]
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Materials: Microbial strains (bacteria or fungi), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), test compound, 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Hypothesized Signaling Pathway Inhibition
Based on the known activities of structurally related quinoline-based kinase inhibitors, it is hypothesized that derivatives of this compound could potentially inhibit pro-survival signaling pathways in cancer cells, such as the Pim-1 kinase pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural characteristics suggest a high potential for biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound and its derivatives, paving the way for further research and drug discovery efforts.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6,8-difluoro-2-methylquinoline
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-6,8-difluoro-2-methylquinoline, a key intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a halogenated quinoline derivative with significant potential as a building block in the synthesis of bioactive molecules. The presence of fluorine atoms and a reactive chlorine at the 4-position makes it a versatile intermediate for the development of compounds with potential applications in areas such as anticancer and antimalarial research. Its structural features can enhance pharmacokinetic properties and binding affinities to biological targets.
Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 6,8-difluoro-2-methylquinolin-4-ol, followed by a chlorination reaction.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6,8-difluoro-2-methylquinolin-4-ol
This procedure follows a well-established method for the synthesis of quinolin-4-ol derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.
-
Condensation: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the condensation is complete, the intermediate, ethyl 3-(2,4-difluoroanilino)crotonate, is cyclized. This is typically achieved by adding the reaction mixture to a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) preheated to approximately 250 °C.
-
Work-up: After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dried under vacuum to yield 6,8-difluoro-2-methylquinolin-4-ol.
Step 2: Chlorination of 6,8-difluoro-2-methylquinolin-4-ol
The conversion of the quinolin-4-ol to the 4-chloro derivative is a crucial step. The following is a general proposed protocol based on standard chlorination procedures for similar heterocyclic compounds.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 6,8-difluoro-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
Reaction Conditions: The mixture is carefully heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitoring: The progress of the reaction can be monitored by TLC by quenching a small aliquot of the reaction mixture with ice-water and extracting with an organic solvent.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the predicted physicochemical and spectral data.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₆ClF₂N |
| Molecular Weight | 213.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (experimental) |
| Boiling Point | Not available (experimental) |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted | Predicted | Predicted | Predicted |
| ~2.6 | s | 3H | -CH₃ |
| ~7.2-7.8 | m | 3H | Aromatic-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| Predicted | Predicted |
| ~25 | -CH₃ |
| ~110-160 (multiple peaks) | Aromatic & Quinoline Carbons |
Mass Spectrometry (MS)
| m/z (Mass-to-Charge Ratio) | Interpretation |
| Predicted | Predicted |
| 213/215 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
Conclusion
This technical guide outlines a robust synthetic pathway for this compound and provides a summary of its predicted characterization data. The detailed experimental protocols serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for pharmaceutical and other applications. It is important to note that the provided characterization data is predicted and requires experimental verification.
Unlocking the Therapeutic Promise: A Technical Guide to the Potential Biological Activity of 4-Chloro-6,8-difluoro-2-methylquinoline Derivatives
For Immediate Release
This technical guide provides an in-depth exploration of the potential biological activities of 4-Chloro-6,8-difluoro-2-methylquinoline and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of structurally related compounds to forecast the therapeutic promise of this specific chemical scaffold. While direct experimental data on this compound is limited in publicly available literature, this paper extrapolates from analogous fluorinated quinoline structures to outline potential anticancer and antimicrobial properties, supported by detailed experimental protocols and hypothesized mechanisms of action.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous synthetic compounds with a wide array of biological activities.[1] Its rigid, aromatic structure is a versatile foundation for developing therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline backbone is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2] The subject of this guide, the this compound core, is a promising but underexplored framework for the development of novel therapeutic agents.[3] This document will explore its potential by examining data from structurally similar compounds.
Synthesis of this compound Derivatives
The synthesis of this compound serves as a crucial starting point for generating a library of derivatives. The chloro group at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, to explore structure-activity relationships (SAR). A general synthetic route can be adapted from established methods for similar quinoline compounds. For instance, the synthesis of related 4-aminoquinoline derivatives often involves the reaction of a 4-chloroquinoline intermediate with corresponding mono or dialkyl amines.[4]
Potential Anticancer Activity
Quinoline derivatives are a significant class of compounds in oncology research, with several approved anticancer drugs featuring this scaffold.[5] They are known to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the disruption of tubulin polymerization.[6] The introduction of fluorine atoms can enhance the anticancer potency of quinoline-based compounds.[6]
Quantitative Data on Related Compounds
The following tables summarize the cytotoxic activity (IC₅₀ values) of quinoline derivatives with similar structural features to this compound.
Table 1: Cytotoxicity of 7-Fluoro-4-anilinoquinoline Derivatives [3]
| Compound ID | R (Substituent on Aniline Ring) | IC₅₀ (µM) - HeLa Cells | IC₅₀ (µM) - BGC-823 Cells |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1c | 3-bromo | 11.89 | 8.76 |
| 1d | 3-methyl | 21.45 | 15.24 |
| 1e | 3-methoxy | 14.28 | 10.17 |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
Table 2: Growth Inhibition (GI₅₀) of 4-Aminoquinoline Derivatives [4]
| Compound | Substitution | GI₅₀ (µM) - MDA-MB-468 Cells | GI₅₀ (µM) - MCF-7 Cells |
| Chloroquine | 7-chloro | 24.36 | 20.72 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-fluoro | 11.47 | 8.22 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-chloro | 8.73 | 10.85 |
| 4-aminoquinoline analog 4 | - | 11.01 | 51.57 |
Potential Antimicrobial Activity
Fluorinated quinolones are a well-known class of antibiotics, demonstrating the potent antibacterial potential of the fluorinated quinoline scaffold.[2] It is hypothesized that 6,8-difluoro-2-methylquinoline derivatives could exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.[2] Furthermore, the fungicidal properties of the structurally related compound Ipflufenoquin (7,8-Difluoro-2-methyl-3-[...]-quinoline) suggest that this class of compounds may also possess antifungal activity.[2] Research on 6,8-dihalogenated quinazolinones has also shown both antibacterial and antifungal activities, supporting the potential of the 6,8-disubstitution pattern.[2]
Experimental Protocols
To evaluate the hypothesized biological activities of this compound derivatives, a series of standard in vitro assays can be employed.
Protocol 1: MTT Cytotoxicity Assay[6]
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, BGC-823, MDA-MB-468, MCF-7)
-
96-well flat-bottom sterile microplates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.[6] Add 100 µL of the medium containing different concentrations of the test compound to the wells.[6]
-
Incubation: Incubate the plate for 48 or 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell growth inhibition against the compound concentration to determine the IC₅₀ value.[3]
-
Protocol 2: Annexin V/PI Apoptosis Assay[7]
This flow cytometry-based assay quantifies apoptosis.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[7]
-
Cell Collection: Collect both adherent and floating cells and wash twice with cold PBS.[7]
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 3: In Vitro Kinase Inhibition Assay[8]
This biochemical assay measures the direct inhibitory effect of a compound on purified kinase enzymes.
-
Materials:
-
Purified kinase enzymes (e.g., EGFR, VEGFR2)
-
Kinase substrate
-
ATP
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader
-
-
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time.
-
Detection: Add the kinase detection reagent, which measures the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence signal, which is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[8]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by this compound derivatives and a general workflow for their in vitro evaluation.
References
- 1. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
4-Chloro-6,8-difluoro-2-methylquinoline: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of a molecule. Within this privileged class of compounds, 4-Chloro-6,8-difluoro-2-methylquinoline stands out as a key building block, offering a reactive handle for the synthesis of novel and potent bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClF₂N | --INVALID-LINK-- |
| Molecular Weight | 213.61 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow solid | --INVALID-LINK--[2] |
| CAS Number | 288151-31-5 | --INVALID-LINK--[1] |
| SMILES | Cc1cc(Cl)c2cc(F)cc(F)c2n1 | --INVALID-LINK--[1] |
| Predicted XlogP | 3.4 | --INVALID-LINK--[3] |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process: the formation of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination reaction.
Step 1: Synthesis of 6,8-difluoro-2-methylquinolin-4-ol
The most common and well-established method for the synthesis of the 4-hydroxyquinoline precursor is the Conrad-Limpach reaction. This involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
Experimental Protocol: Conrad-Limpach Synthesis of 6,8-difluoro-2-methylquinolin-4-ol
Materials:
-
2,4-difluoroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Condensation: To a round-bottom flask, add 2,4-difluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol. Add a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to obtain the crude enamine intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate.
-
Thermal Cyclization: In a separate flask equipped for high-temperature reactions, heat a high-boiling point solvent to approximately 250 °C. Slowly add the crude enamine intermediate to the hot solvent.
-
Reaction Completion and Isolation: Maintain the temperature at 250 °C for 30-60 minutes. Cool the reaction mixture to below 100 °C to allow the product to precipitate. Filter the solid product and wash with a suitable solvent (e.g., toluene, hexanes) to remove the high-boiling solvent.
-
Purification: The crude 6,8-difluoro-2-methylquinolin-4-ol can be further purified by recrystallization from an appropriate solvent.
Step 2: Chlorination of 6,8-difluoro-2-methylquinolin-4-ol
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step to introduce a reactive handle for further derivatization. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination using POCl₃
Materials:
-
6,8-difluoro-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Optional: Phosphorus pentachloride (PCl₅) or a tertiary amine base (e.g., N,N-dimethylaniline)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 6,8-difluoro-2-methylquinolin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material. The reaction can sometimes be facilitated by the addition of PCl₅ or a catalytic amount of a base.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Isolation: The product will precipitate out of the aqueous solution. Neutralize the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) to a neutral or slightly basic pH.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 4-chloro group of this compound is a versatile synthetic handle for the introduction of various functionalities, most notably through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its use in the synthesis of kinase inhibitors, where the quinoline core often serves as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the kinase active site.
A common strategy involves the reaction of this compound with various anilines to generate a library of 4-anilinoquinoline derivatives. These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.
Representative Biological Activity of Quinoline-Based Kinase Inhibitors
Table 1: In Vitro Antiproliferative Activity of Representative Quinoline/Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 4-Anilinoquinolines | HeLa (Cervical Cancer) | 0.08 - 5.32 | [4] |
| 4-Anilinoquinolines | BGC823 (Gastric Cancer) | 0.05 - 4.87 | [4] |
| 4-Aminoquinolines | MCF-7 (Breast Cancer) | 8.22 - 51.57 | [5] |
| 4-Aminoquinolines | MDA-MB468 (Breast Cancer) | 7.35 - 13.72 | [5] |
| 4-Anilinoquinazolines | A549 (Lung Cancer) | 1.94 - 15.59 | [6] |
| 4-Anilinoquinazolines | HT-29 (Colon Cancer) | Data not specified | [7] |
| 4-Anilinoquinazolines | MCF-7 (Breast Cancer) | 4.92 - 14.37 | [8] |
Table 2: Kinase Inhibitory Activity of Representative Quinoline/Quinazoline Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Morpholino-2-phenylquinazolines | PI3K p110α | 2.0 | [9] |
| 4-(2-Fluorophenoxy)quinolines | c-Met | 1.1 | [10] |
| 4-Anilinoquinazolines | EGFR | 0.0032 µM (3.2 nM) | [11] |
| 4-Anilinoquinazolines | VEGFR-2 | 60.27 | [8] |
Signaling Pathways Targeted by Quinoline-Based Inhibitors
As indicated by the biological data, quinoline-based compounds are potent inhibitors of various protein kinases that play crucial roles in cell signaling pathways frequently dysregulated in cancer. Two of the most prominent pathways targeted are the PI3K/Akt/mTOR and the EGFR signaling pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is a common event in many human cancers. Quinoline-based inhibitors can target key kinases in this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based compounds on PI3K.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[13] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for cancer therapy. 4-Anilinoquinoline derivatives have been extensively developed as EGFR inhibitors.
Caption: The EGFR signaling pathway and the ATP-competitive inhibition by 4-anilinoquinoline derivatives.
Experimental Workflow for Drug Discovery
The discovery and development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse compound libraries. The demonstrated success of the broader quinoline class as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and EGFR signaling pathways, underscores the significant potential of derivatives of this compound in the development of novel therapeutics, especially in the field of oncology. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. ClinPGx [clinpgx.org]
A Comprehensive Technical Review of 4-Chloro-6,8-difluoro-2-methylquinoline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The introduction of fluorine atoms into the quinoline ring system is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This in-depth technical guide focuses on 4-Chloro-6,8-difluoro-2-methylquinoline and its analogs, providing a comprehensive review of their synthesis, biological evaluation, and potential as therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Synthesis of this compound and its Analogs
The synthesis of this compound typically proceeds through a multi-step process, commencing with the construction of the core quinoline scaffold, followed by chlorination. A common and effective method for the synthesis of the precursor, 6,8-difluoro-2-methylquinolin-4-ol, is the Conrad-Limpach reaction.
The proposed synthetic pathway involves the condensation of 2,4-difluoroaniline with ethyl acetoacetate to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield 6,8-difluoro-2-methylquinolin-4-ol. The final step is the chlorination of the 4-hydroxyl group, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Conrad-Limpach Reaction)
-
Reagents and Materials: 2,4-difluoroaniline, ethyl acetoacetate, high-boiling point solvent (e.g., Dowtherm A), ethanol, concentrated hydrochloric acid.
-
Procedure:
-
To a round-bottom flask, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in ethanol with a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate.
-
In a separate high-temperature reaction vessel, heat the high-boiling point solvent to approximately 250°C.
-
Slowly add the crude enamine intermediate to the hot solvent and maintain the temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., toluene, hexanes) to remove the high-boiling solvent, and dry under vacuum to yield 6,8-difluoro-2-methylquinolin-4-ol.
-
Step 2: Synthesis of this compound
-
Reagents and Materials: 6,8-difluoro-2-methylquinolin-4-ol, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).
-
Procedure:
-
In a round-bottom flask, suspend 6,8-difluoro-2-methylquinolin-4-ol in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain this compound.
-
Biological Activities and Quantitative Data
This compound and its analogs have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents. The presence of the chloro group at the 4-position provides a reactive handle for the synthesis of diverse analogs through nucleophilic substitution, allowing for the fine-tuning of their biological profiles.
Antimicrobial Activity
Fluorinated quinolines are known for their potent antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values for some representative fluoroquinolone derivatives against various microbial strains. While specific data for this compound is not extensively available in the public domain, the data for analogous compounds provide a strong rationale for its potential in this area.
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 0.25 - 1 | [2] |
| Ciprofloxacin | E. coli | 0.015 - 0.12 | [2] |
| 8-nitrofluoroquinolone derivative (p-toluidine) | S. aureus | ~2-5 | [2] |
| 8-nitrofluoroquinolone derivative (p-chloroaniline) | S. aureus | ~2-5 | [2] |
| Fluoroquinolone Derivative 4c | A549 (Lung Carcinoma) | IC50 < 0.001 µM | [3] |
| Fluoroquinolone Derivative 7a | HeLa (Cervical Adenocarcinoma) | IC50 (nM) | [3] |
Anticancer Activity
Quinolines are a prominent class of compounds investigated for their anticancer potential, often acting as kinase inhibitors. The cytotoxic effects of various quinoline derivatives have been evaluated against a panel of human cancer cell lines.
| Compound/Analog | Cell Line | Activity (IC50/GI50 in µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | Potent | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | More potent than chloroquine | [4] |
| Quinoline-based Isatin Hybrid 6c | HepG2 (Liver Cancer) | IC50 = 0.076 ± 0.004 | [5] |
| Quinoline-based Isatin Hybrid 6c | MCF-7 (Breast Cancer) | IC50 = 0.183 ± 0.01 | [5] |
Mechanism of Action: Kinase Inhibition and Signaling Pathways
A significant body of research suggests that many quinoline derivatives exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer progression.[6] Dysregulation of these pathways, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways, is a hallmark of many cancers.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of 4-Chloro-6,8-difluoro-2-methylquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of 4-chloro-6,8-difluoro-2-methylquinoline derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available, this document outlines the generalized experimental protocols for synthesis, crystallization, and X-ray diffraction based on studies of structurally related quinoline derivatives. The provided data and workflows serve as a representative example for researchers working with this class of compounds, which are key intermediates in the development of novel pharmaceuticals.[1][2]
Introduction
Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold, enhancing bioavailability and target binding affinity.[1] X-ray crystallography provides definitive three-dimensional structural information that is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide focuses on the crystallographic analysis of this compound derivatives, offering insights into their molecular geometry and crystal packing.
Experimental Protocols
The following sections detail the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, compiled from established methods for similar compounds.[4][5]
Synthesis
A common route for the synthesis of 4-chloroquinoline derivatives involves the cyclization of substituted anilines followed by chlorination. For this compound, a plausible synthetic pathway is outlined below.
Step A: Synthesis of 3,5-difluoroaniline Precursor The synthesis would typically start from a commercially available difluoroaniline derivative.
Step B: Cyclization to form the Quinolin-4-ol Intermediate The difluoroaniline precursor would undergo a cyclization reaction, for instance, by reacting with an appropriate acetoacetate derivative to form the corresponding 6,8-difluoro-2-methylquinolin-4-ol.
Step C: Chlorination The final step involves the chlorination of the quinolin-4-ol intermediate to yield this compound. This is often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.[4]
-
Preparation of Saturated Solution: The synthesized and purified this compound derivative is dissolved in the selected solvent with gentle heating to achieve saturation.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once single crystals of suitable size and quality have formed, they are carefully harvested from the solution.
X-ray Data Collection and Structure Refinement
The crystallographic data is collected using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head.
-
Data Collection: The diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source, is used to collect diffraction data at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.[3][4][7]
-
Data Processing: The collected raw diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Specialized software packages such as SHELXS and SHELXL are commonly used for this purpose.[3]
Data Presentation
As specific crystallographic data for this compound is not available, the following table presents the crystallographic data for a closely related compound, 4-chloro-2,5-dimethylquinoline , to serve as a representative example.[3][7]
Table 1: Representative Crystal Data and Structure Refinement Parameters for a 4-Chloroquinoline Derivative (4-Chloro-2,5-dimethylquinoline). [3][7]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₀ClN |
| Formula Weight | 190.66 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 6.9534 (9) |
| b (Å) | 13.0762 (14) |
| c (Å) | 10.4306 (11) |
| β (°) | 99.239 (8) |
| Volume (ų) | 936.09 (19) |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker SMART APEXII |
| Reflections Collected | 8798 |
| Independent Reflections | 2345 |
| Refinement | |
| R-factor (%) | 5.0 |
| wR-factor (%) | 14.7 |
| Goodness-of-fit (S) | 1.05 |
Visualizations
The following diagrams illustrate the generalized workflow for the crystallographic analysis of this compound derivatives and the logical influence of substituents on the quinoline core.
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Caption: Logical influence of substituents on the properties of the quinoline core.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline from 2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline, a key intermediate in the development of fluorinated quinoline-based pharmaceuticals.[1] The synthesis is a multi-step process commencing with the Conrad-Limpach reaction of 2,4-difluoroaniline and ethyl acetoacetate to form the quinolone precursor, followed by a high-temperature cyclization and subsequent chlorination. This protocol offers a reproducible and scalable method for obtaining the target compound in high purity.
Introduction
Quinolines and their derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The incorporation of fluorine atoms into the quinoline ring can significantly enhance pharmacological properties such as metabolic stability and binding affinity. The target molecule, this compound, serves as a valuable building block for the synthesis of novel therapeutic agents. This protocol details a robust synthetic route starting from commercially available 2,4-difluoroaniline.
Overall Synthetic Scheme
The synthesis of this compound from 2,4-difluoroaniline is achieved in two primary stages:
-
Step 1: Synthesis of 6,8-difluoro-2-methylquinolin-4-ol: This step involves the condensation of 2,4-difluoroaniline with ethyl acetoacetate to form an enamine intermediate, which then undergoes a thermal cyclization to yield the corresponding quinolin-4-ol. This is a variation of the Conrad-Limpach synthesis.[3][4][5][6]
-
Step 2: Chlorination of 6,8-difluoro-2-methylquinolin-4-ol: The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the final product.[7]
Experimental Protocols
Step 1: Synthesis of 6,8-difluoro-2-methylquinolin-4-ol
This procedure follows the principles of the Conrad-Limpach synthesis for the formation of 4-hydroxyquinolines.[3][8][9]
Materials:
-
2,4-Difluoroaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Toluene
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
Procedure:
-
Condensation: In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.05 eq). The reaction can be carried out neat or in a suitable solvent like ethanol. A catalytic amount of acid (e.g., a drop of concentrated HCl) can be added to facilitate the reaction.[8]
-
Heat the mixture under reflux for 2-4 hours to form the enamine intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent (if used) under reduced pressure to obtain the crude intermediate. This intermediate is often an oil and can be used in the next step without further purification.[8][9]
-
Thermal Cyclization: In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.[8][9]
-
Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring. Control the rate of addition to maintain the reaction temperature.[8][9]
-
After the addition is complete, maintain the temperature at 250 °C for 30-60 minutes.[8]
-
Allow the reaction mixture to cool to below 100 °C. The product, 6,8-difluoro-2-methylquinolin-4-ol, will precipitate as a solid.[8]
-
Filter the solid product using a Büchner funnel and wash it with hot toluene and then hexanes to remove the high-boiling solvent.[8]
-
Dry the product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluoroaniline | [8][10] |
| Reagent | Ethyl Acetoacetate | [8][11] |
| Product | 6,8-Difluoro-2-methylquinolin-4-ol | [8][9] |
| Typical Yield | 75-85% | [8] |
| Purity (crude) | >95% | [8] |
Step 2: Synthesis of this compound
This procedure employs a standard method for the chlorination of 4-hydroxyquinolines.[7]
Materials:
-
6,8-difluoro-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 6,8-difluoro-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (3-5 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic reaction and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6,8-difluoro-2-methylquinolin-4-ol | [8] |
| Reagent | Phosphorus oxychloride (POCl₃) | [7] |
| Product | This compound | |
| Typical Yield | 80-90% | |
| Purity (after purification) | >98% |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Simplified reaction mechanism for the two-step synthesis.
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. The protocols are well-established and can be scaled for larger quantity production. This versatile intermediate opens avenues for the development of novel fluorinated quinoline derivatives with potential applications in drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 11. Synthesis and Electrochemical Characterization of Acetylacetone (acac) and Ethyl Acetate (EA) Appended β-Trisubstituted Push-Pull Porphyrins: Formation of Electronically Communicating Porphyrin Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,8-difluoro-2-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its structural motif is found in various compounds with potential therapeutic applications, including kinase inhibitors and antimicrobial agents. The presence of a chlorine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide range of aryl and heteroaryl substituents, facilitating the synthesis of novel compounds for drug discovery and development.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[2][3][4] The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5][6] For chloro-heterocyclic compounds like this compound, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. While the reactivity of aryl chlorides in Suzuki couplings is generally lower than that of bromides or iodides, modern catalyst systems have been developed to efficiently couple these less reactive substrates.[7][8]
These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
A diagram illustrating the catalytic cycle is provided below.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,8-difluoro-2-methylquinoline is a key heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. The presence of fluorine atoms at the 6 and 8 positions can enhance metabolic stability and binding affinity, while the chloro group at the 4-position serves as a reactive handle for nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing fragments, a common strategy in the design of ATP-competitive kinase inhibitors. This document provides a detailed, representative protocol for the synthesis of a potential kinase inhibitor from this versatile starting material and outlines the methodologies for its biological evaluation.
Core Application: Synthesis of Anilino-Quinoline Kinase Inhibitors
The primary application of this compound in this context is its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. Reaction with substituted anilines or other amino-heterocycles yields 4-aminoquinoline derivatives. This scaffold is prevalent in a multitude of kinase inhibitors targeting key enzymes in signaling pathways implicated in cancer and other diseases.
Representative Kinase Inhibitor Synthesis: Project AQ-101
For illustrative purposes, we will detail the synthesis and hypothetical biological evaluation of a representative anilino-quinoline compound, designated AQ-101 , derived from this compound and 4-aminophenol. This compound is designed as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.
Reaction Scheme:
Experimental Protocols
Synthesis of N-(4-hydroxyphenyl)-6,8-difluoro-2-methylquinolin-4-amine (AQ-101)
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
2-Propanol (or other suitable high-boiling solvent like n-butanol or DMF)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 4.68 mmol) and 4-aminophenol (0.61 g, 5.62 mmol).
-
Add 2-propanol (20 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst.
-
Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure product, AQ-101 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Kinase Inhibitory Assay (Hypothetical)
Objective: To determine the inhibitory activity of AQ-101 against a target kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
AQ-101 (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of AQ-101 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase buffer, the substrate, and the serially diluted AQ-101 or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and recombinant EGFR enzyme.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of AQ-101 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (Hypothetical)
Objective: To assess the anti-proliferative effect of AQ-101 on a cancer cell line overexpressing the target kinase (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR).
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
AQ-101 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of AQ-101 (in culture medium) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of AQ-101 relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Data Presentation
The following tables present hypothetical data for the biological evaluation of AQ-101 and a set of structurally related analogs to illustrate structure-activity relationships (SAR).
Table 1: In Vitro Kinase Inhibitory Activity of AQ-Series Compounds
| Compound ID | R-Group on Anilino Moiety | Target Kinase | IC₅₀ (nM) |
| AQ-101 | 4-hydroxy | EGFR | 50 |
| AQ-102 | 4-methoxy | EGFR | 85 |
| AQ-103 | 3-chloro | EGFR | 120 |
| AQ-104 | 3-ethynyl | EGFR | 35 |
| Reference | Gefitinib | EGFR | 25 |
Table 2: Anti-proliferative Activity of AQ-Series Compounds
| Compound ID | Cell Line | GI₅₀ (µM) |
| AQ-101 | A549 | 0.5 |
| AQ-102 | A549 | 1.2 |
| AQ-103 | A549 | 2.5 |
| AQ-104 | A549 | 0.3 |
| Reference | Gefitinib | A549 |
Visualizations
Experimental Workflow
Application Notes and Protocols for 4-Chloro-6,8-difluoro-2-methylquinoline in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,8-difluoro-2-methylquinoline is a halogenated quinoline derivative with a stable aromatic framework.[1] While specific data on its application in agrochemical research is limited in publicly available literature, the broader class of quinoline compounds has demonstrated significant potential as fungicides, insecticides, and herbicides.[2] The presence of chlorine and fluorine atoms in the structure of this compound may enhance its biological activity and metabolic stability, making it a promising candidate for screening and development as a novel agrochemical agent.[1]
These application notes provide a framework for the initial investigation of this compound across key areas of agrochemical research. The following protocols are generalized methodologies intended to serve as a starting point for screening and evaluation.
Section 1: Synthesis of this compound
The synthesis of this compound can be approached through established quinoline synthesis routes. A plausible method involves the cyclization of an appropriately substituted aniline. The following is a proposed synthetic pathway.
Caption: Proposed synthesis pathway for this compound.
Section 2: Fungicidal Activity Screening
Quinoline derivatives have shown promise as antifungal agents against a variety of plant pathogens.[3][4][5] The following protocols outline methods to assess the in vitro fungicidal activity of this compound.
Experimental Protocol: Poisoned Food Technique
This method assesses the effect of the compound on the mycelial growth of fungi.
-
Preparation of Stock Solution: Prepare a 10,000 ppm stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100, and 200 ppm). Ensure the solvent concentration is consistent across all treatments, including a solvent-only control. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial disc from a 7-day-old culture of the test fungus (e.g., Fusarium oxysporum, Botrytis cinerea) in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection: Measure the colony diameter in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter of the control, and T is the average colony diameter of the treatment.
-
-
Data Presentation: Fungicidal Activity
| Target Fungus | Concentration (ppm) | Mean Colony Diameter (mm) | Mycelial Growth Inhibition (%) |
| Fusarium oxysporum | Control (Solvent) | 85.0 | 0 |
| 10 | 62.5 | 26.5 | |
| 25 | 41.3 | 51.4 | |
| 50 | 18.7 | 78.0 | |
| 100 | 5.0 | 94.1 | |
| 200 | 5.0 | 94.1 | |
| Botrytis cinerea | Control (Solvent) | 88.2 | 0 |
| 10 | 70.1 | 20.5 | |
| 25 | 55.6 | 36.9 | |
| 50 | 30.4 | 65.5 | |
| 100 | 12.8 | 85.5 | |
| 200 | 5.0 | 94.3 |
Note: Data presented are hypothetical and for illustrative purposes only.
Caption: Workflow for in vitro fungicidal activity screening.
Section 3: Insecticidal Activity Screening
Chlorinated quinoline derivatives have been reported to possess insecticidal properties.[6] The following protocols can be used to evaluate the efficacy of this compound against common agricultural insect pests.
Experimental Protocol: Topical Application Bioassay
This method determines the contact toxicity of a compound.[7]
-
Insect Rearing: Use laboratory-reared, uniform-sized larvae or adult insects (e.g., third-instar larvae of Spodoptera litura or adult Myzus persicae).
-
Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in a volatile solvent like acetone (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/µL).
-
Application: Using a micro-applicator, apply a 1 µL droplet of the test solution to the dorsal thorax of each insect. Treat a control group with the solvent only.
-
Incubation: Place the treated insects in a clean container with a food source (e.g., a fresh leaf disk) and maintain them at 25 ± 2°C and 60-70% relative humidity.
-
Data Collection: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are moribund or unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary. Determine the LD50 (lethal dose for 50% of the population) through probit analysis.
Data Presentation: Insecticidal Activity
| Target Insect | Dose (µ g/insect ) | Number of Insects | Mortality (%) at 48h |
| Spodoptera litura | Control (Solvent) | 30 | 3.3 |
| 0.1 | 30 | 10.0 | |
| 0.5 | 30 | 26.7 | |
| 1.0 | 30 | 53.3 | |
| 5.0 | 30 | 86.7 | |
| 10.0 | 30 | 100.0 | |
| Myzus persicae | Control (Solvent) | 50 | 4.0 |
| 0.1 | 50 | 15.0 | |
| 0.5 | 50 | 38.0 | |
| 1.0 | 50 | 62.0 | |
| 5.0 | 50 | 94.0 | |
| 10.0 | 50 | 100.0 |
Note: Data presented are hypothetical and for illustrative purposes only.
Caption: Workflow for topical application insecticidal bioassay.
Section 4: Herbicidal Activity Screening
The quinoline scaffold is present in some herbicidal compounds, suggesting that this compound could be explored for weed control.[2][8]
Experimental Protocol: Pre- and Post-Emergence Assays
This protocol assesses the compound's effect on seed germination and plant growth.
-
Plant Species: Select representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Compound Application:
-
Pre-emergence: Sow seeds in pots filled with soil. Spray the soil surface with an aqueous emulsion of the test compound at various rates (e.g., 125, 250, 500, 1000 g a.i./ha).
-
Post-emergence: Sow seeds and allow plants to grow to the 2-3 leaf stage. Then, spray the foliage with the test compound at the same rates.
-
-
Controls: Include an untreated control and a solvent control for each application type.
-
Growth Conditions: Maintain the pots in a greenhouse with controlled temperature (25/20°C day/night), light, and humidity. Water as needed.
-
Data Collection: After 14-21 days, visually assess the herbicidal effect as a percentage of injury (0 = no effect, 100 = complete kill) compared to the untreated control. Also, measure the fresh weight of the above-ground biomass.
-
Data Analysis: Calculate the percentage of growth reduction based on fresh weight and determine the GR50 (the dose causing 50% growth reduction).
Data Presentation: Herbicidal Activity
| Weed Species | Application | Rate (g a.i./ha) | Visual Injury (%) | Growth Reduction (Fresh Weight %) |
| Echinochloa crus-galli | Pre-emergence | Control | 0 | 0 |
| 250 | 15 | 22 | ||
| 500 | 40 | 55 | ||
| 1000 | 75 | 88 | ||
| Post-emergence | Control | 0 | 0 | |
| 250 | 10 | 15 | ||
| 500 | 30 | 45 | ||
| 1000 | 60 | 72 | ||
| Amaranthus retroflexus | Pre-emergence | Control | 0 | 0 |
| 250 | 25 | 35 | ||
| 500 | 60 | 75 | ||
| 1000 | 90 | 98 | ||
| Post-emergence | Control | 0 | 0 | |
| 250 | 20 | 28 | ||
| 500 | 55 | 68 | ||
| 1000 | 85 | 95 |
Note: Data presented are hypothetical and for illustrative purposes only.
Caption: Workflow for pre- and post-emergence herbicidal screening.
Disclaimer: The protocols and data presented in these application notes are for guidance and illustrative purposes. Researchers should adapt these methodologies based on their specific objectives, available resources, and safety considerations. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 3. moa-technology.com [moa-technology.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle | MDPI [mdpi.com]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of 4-amino-6,8-difluoro-2-methylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the high-yield synthesis of 4-amino-6,8-difluoro-2-methylquinoline, a key intermediate in the development of novel therapeutic agents. The protocols outlined herein are designed for scalability and reproducibility in a laboratory setting.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including their use as kinase inhibitors and antimicrobial agents. The introduction of fluorine atoms into the quinoline scaffold can significantly enhance biological activity. 4-amino-6,8-difluoro-2-methylquinoline serves as a crucial building block for the synthesis of more complex molecules in drug discovery and development. This protocol details a robust three-step synthesis to obtain this target compound with high overall yield.
Overall Synthetic Pathway
The synthesis of 4-amino-6,8-difluoro-2-methylquinoline is achieved through a three-step process starting from commercially available 2,4-difluoroaniline and ethyl acetoacetate. The pathway involves an initial condensation and cyclization to form the quinolin-4-ol intermediate, followed by chlorination and subsequent amination.
Caption: Overall synthetic route for 4-amino-6,8-difluoro-2-methylquinoline.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Starting Material(s) | Product | Reagent(s) | Typical Yield (%) |
| 1 | Condensation & Thermal Cyclization (Conrad-Limpach Reaction) | 2,4-Difluoroaniline, Ethyl acetoacetate | 6,8-Difluoro-2-methylquinolin-4-ol | HCl (cat.), High-boiling solvent (e.g., Dowtherm A) | 85-95 |
| 2 | Chlorination | 6,8-Difluoro-2-methylquinolin-4-ol | This compound | Phosphorus oxychloride (POCl₃) | 90-98 |
| 3 | Amination | This compound | 4-Amino-6,8-difluoro-2-methylquinoline | Ammonia source (e.g., NH₄OH in NMP) | 80-90 |
Experimental Protocols
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
This step involves the condensation of 2,4-difluoroaniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][2]
Caption: Workflow for the synthesis of 6,8-Difluoro-2-methylquinolin-4-ol.
Materials:
-
2,4-Difluoroaniline
-
Ethyl acetoacetate
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl)
-
High-boiling solvent (e.g., Dowtherm A)
-
Toluene
-
Hexanes
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-difluoroaniline (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in anhydrous ethanol.
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure to yield the crude enamine intermediate as an oil. This intermediate is typically used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a three-neck flask equipped for high-temperature reactions, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.
-
Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.
-
After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.
-
Allow the reaction mixture to cool to below 100 °C, at which point the product will precipitate.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid with hot toluene followed by hexanes to remove the high-boiling solvent.
-
Dry the product in a vacuum oven to a constant weight.
-
Step 2: Synthesis of this compound
This step involves the chlorination of the 4-hydroxy group of the quinolin-4-ol intermediate using phosphorus oxychloride.
Caption: Workflow for the synthesis of this compound.
Materials:
-
6,8-Difluoro-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ammonium hydroxide (NH₄OH) or other suitable base
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 6,8-difluoro-2-methylquinolin-4-ol (1.0 equiv) in phosphorus oxychloride (5-10 equiv).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide) until the pH is approximately 8-9. The product will precipitate as a solid.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of 4-Amino-6,8-difluoro-2-methylquinoline
This final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group.
Caption: Workflow for the synthesis of 4-Amino-6,8-difluoro-2-methylquinoline.
Materials:
-
This compound
-
Ammonium hydroxide (concentrated)
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent
-
Ethanol (for recrystallization)
Procedure:
-
In a sealed pressure vessel, combine this compound (1.0 equiv), concentrated ammonium hydroxide (10-20 equiv), and N-Methyl-2-pyrrolidone (NMP).
-
Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Filter the solid product, wash with copious amounts of water, and air dry.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 4-amino-6,8-difluoro-2-methylquinoline.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
The high-temperature reactions should be conducted with appropriate shielding and temperature monitoring.
-
Reactions in sealed vessels should be performed with caution, using appropriately rated equipment.
By following these detailed protocols, researchers can achieve a high-yield synthesis of 4-amino-6,8-difluoro-2-methylquinoline, a valuable building block for the advancement of pharmaceutical research and development.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6,8-difluoro-2-methylquinoline is a key heterocyclic building block in the synthesis of advanced pharmaceutical agents, particularly in the development of novel antimalarial and anticancer drugs.[1] The presence of the fluorine atoms can enhance metabolic stability and binding affinity, while the chloro- group at the 4-position serves as a versatile handle for further chemical modifications. The efficient and scalable production of this intermediate is crucial for the advancement of drug discovery and development programs.
This document provides a detailed, two-stage protocol for the scale-up synthesis of this compound. The synthesis commences with the condensation of 2,4-difluoroaniline and ethyl acetoacetate, followed by a thermal cyclization to yield the 6,8-difluoro-2-methylquinolin-4-ol intermediate.[2] The subsequent chlorination of this intermediate furnishes the desired product. The methodologies presented are designed to be robust, reproducible, and amenable to large-scale production.
Synthetic Workflow Overview
The overall synthetic process is a two-stage procedure:
-
Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol: This stage involves the formation of an enamine intermediate via the condensation of 2,4-difluoroaniline with ethyl acetoacetate, followed by a high-temperature cyclization.[2]
-
Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol: The hydroxyl group at the 4-position of the quinoline ring is subsequently replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[3][4]
Quantitative Data Summary
| Parameter | Stage 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol | Stage 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol |
| Key Reagents | 2,4-Difluoroaniline, Ethyl acetoacetate, Dowtherm A | 6,8-Difluoro-2-methylquinolin-4-ol, Phosphorus oxychloride |
| Reaction Time | 2-4 hours (Condensation), 30-60 minutes (Cyclization) | 4-12 hours |
| Reaction Temperature | Reflux (Condensation), ~250 °C (Cyclization) | 90-100 °C |
| Typical Yield | High | High |
| Purity | >95% after washing | >98% after recrystallization |
Experimental Protocols
Stage 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
This procedure is adapted from a known gram-scale synthesis and is suitable for scaling up.[2]
Part A: Condensation of 2,4-Difluoroaniline and Ethyl Acetoacetate
-
Reactor Setup: Charge a suitable reactor with 2,4-difluoroaniline and ethyl acetoacetate in equimolar amounts. Add anhydrous ethanol as a solvent.
-
Catalyst Addition: With stirring, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure to yield the crude ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate as an oil. This intermediate is typically used in the next step without further purification.
Part B: Thermal Cyclization
-
Reactor Setup: In a separate three-neck flask equipped for high-temperature reactions, add a high-boiling solvent such as Dowtherm A.
-
Heating: Heat the solvent to approximately 250 °C.
-
Addition of Intermediate: Slowly add the crude intermediate from Part A to the hot solvent.
-
Reaction: Maintain the reaction temperature at ~250 °C for 30-60 minutes.
-
Product Isolation: Cool the reaction mixture to allow the product, 6,8-difluoro-2-methylquinolin-4-ol, to precipitate.
-
Purification: Filter the solid product. Wash the solid sequentially with toluene and then hexanes to remove residual solvent and impurities. Dry the product under vacuum.
Stage 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol
This protocol is based on general procedures for the chlorination of 4-hydroxyquinolines.[3][4]
-
Reactor Setup: Charge a reactor with the 6,8-difluoro-2-methylquinolin-4-ol obtained from Stage 1.
-
Reagent Addition: Under an inert atmosphere, cautiously add an excess of phosphorus oxychloride (POCl₃). A high-boiling inert solvent such as toluene or diglyme can be used if necessary.
-
Reaction: Heat the stirred mixture to 90-100 °C for 4-12 hours. Monitor the reaction for completion using TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
pH Adjustment: Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide or potassium carbonate solution, until the pH is basic. This will precipitate the crude product.
-
Extraction: Extract the product into a suitable organic solvent, for example, dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product with high purity.
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Derivatization of 4-Chloro-6,8-difluoro-2-methylquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the derivatization of 4-Chloro-6,8-difluoro-2-methylquinoline, a promising scaffold for the development of novel therapeutic agents. The inherent reactivity of the C4-chloro group allows for a variety of nucleophilic aromatic substitution (SNAr) reactions, leading to a diverse library of compounds for biological screening. The protocols outlined below cover key synthetic methodologies and a range of biological assays to evaluate the potential of these derivatives as anticancer and antimicrobial agents.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1] The introduction of fluorine atoms into the quinoline ring is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. The specific substitution pattern of this compound presents a unique opportunity for the development of novel therapeutic agents, leveraging the electron-withdrawing nature of the fluorine atoms to potentially enhance interactions with biological targets. This guide details the derivatization of this scaffold and subsequent biological evaluation.
Derivatization Strategies: Nucleophilic Aromatic Substitution (SNAr)
The primary strategy for the derivatization of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing effects of the quinoline nitrogen and the fluorine atoms make the C4 position highly susceptible to attack by nucleophiles. A general workflow for this process is outlined below.
Caption: General workflow for the derivatization and biological screening of this compound.
Experimental Protocols: Synthesis of 4-Aminoquinoline Derivatives
The following protocols are based on established methods for the SNAr of 4-chloroquinolines.[2][3] Optimization of reaction time, temperature, and solvent may be necessary for the specific this compound substrate.
Protocol 1: Conventional Heating
This method is a straightforward approach for the synthesis of 4-aminoquinoline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), isopropanol, or neat if the amine is a liquid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the amine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 6-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[3]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Microwave-safe reaction vial with a snap cap
-
Microwave reactor
-
Magnetic stirrer
-
Solvent (e.g., DMF, NMP, or solvent-free)
Procedure:
-
In a microwave vial, combine this compound (1.0 equivalent) and the desired amine (1.5 equivalents).
-
Add a suitable solvent if necessary.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Biological Screening Protocols
The following protocols describe common assays for evaluating the anticancer and antimicrobial activities of the synthesized quinoline derivatives.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized quinoline derivatives (dissolved in a suitable solvent like DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the quinoline derivatives in the culture broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation
Quantitative data from biological screening should be summarized in clearly structured tables for easy comparison. Below are example tables with hypothetical data for derivatives of this compound.
Table 1: In Vitro Anticancer Activity of 4-Amino-6,8-difluoro-2-methylquinoline Derivatives (Hypothetical Data)
| Compound ID | R-group (at C4) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| DFQ-01 | -NH-(CH₂)₂-N(CH₃)₂ | 8.5 | 12.3 | 9.8 |
| DFQ-02 | -NH-(CH₂)₃-N(CH₃)₂ | 5.2 | 7.9 | 6.5 |
| DFQ-03 | -NH-Cyclohexyl | 15.7 | 21.4 | 18.2 |
| DFQ-04 | -NH-Phenyl | > 50 | > 50 | > 50 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Table 2: Antimicrobial Activity of 4-Amino-6,8-difluoro-2-methylquinoline Derivatives (Hypothetical Data)
| Compound ID | R-group (at C4) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| DFQ-01 | -NH-(CH₂)₂-N(CH₃)₂ | 16 | 32 | 64 |
| DFQ-02 | -NH-(CH₂)₃-N(CH₃)₂ | 8 | 16 | 32 |
| DFQ-03 | -NH-Cyclohexyl | 32 | 64 | > 128 |
| DFQ-04 | -NH-Phenyl | > 128 | > 128 | > 128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | NA |
| Fluconazole | (Positive Control) | NA | NA | 2 |
NA: Not Applicable
Potential Signaling Pathways
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The diagram below illustrates a simplified representation of this pathway.
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-6,8-difluoro-2-methylquinoline in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Chloro-6,8-difluoro-2-methylquinoline is a valuable fluorinated building block for the synthesis of novel pharmaceutical agents. The strategic incorporation of fluorine atoms into the quinoline scaffold can significantly enhance the metabolic stability, binding affinity, and overall pharmacological potency of drug candidates. The presence of the chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups and the creation of diverse chemical libraries for drug discovery.
The 6,8-difluoro substitution pattern is of particular interest as it can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its target interactions and pharmacokinetic profile. The 2-methyl group can also contribute to target binding and specificity.
Based on the known biological activities of structurally similar fluorinated quinolines, derivatives of this compound are promising scaffolds for the development of novel therapeutics in the following areas:
-
Anticancer Agents: Quinoline derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases such as those in the PI3K/Akt/mTOR signaling pathway.[1]
-
Antifungal Agents: The quinoline core is found in several antifungal compounds. Fluorination can enhance the antifungal potency of these derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6,8-difluoro-2-methylquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, piperidine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol)
-
Base (optional, e.g., K2CO3, Et3N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the substituted amine (1.2-1.5 eq). If the amine salt is used, add a base (2.0 eq).
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-120 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).
-
If no solid forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-amino-6,8-difluoro-2-methylquinoline derivative.
Protocol 2: Antifungal Susceptibility Testing
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a fungal strain, such as Candida albicans, using the broth microdilution method.
Materials:
-
Synthesized 4-amino-6,8-difluoro-2-methylquinoline derivatives
-
Fungal strain (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standard antifungal drug (e.g., Fluconazole) as a positive control
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include a positive control (fungal inoculum with a standard antifungal drug) and a negative control (fungal inoculum with no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.
Data Presentation
The following table summarizes representative data for the synthesis of a hypothetical N-aryl-6,8-difluoro-2-methylquinolin-4-amine derivative.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Substituted Aniline | 1.2 mmol |
| Solvent | DMF (10 mL) |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Product | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Spectral Data | |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.5-7.0 (m, Ar-H), 2.5 (s, 3H, CH3) |
| 13C NMR (100 MHz, DMSO-d6) | δ 160-110 (Ar-C), 20 (CH3) |
| MS (ESI+) m/z | [M+H]+ calculated and found |
Mandatory Visualization
Caption: Synthetic workflow for the preparation of 4-amino-6,8-difluoro-2-methylquinoline derivatives.
Caption: Hypothesized mechanism of action for a 4-aminoquinoline derivative as a PI3K/Akt/mTOR pathway inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline. This key intermediate is crucial for the development of novel fluorinated quinoline-based pharmaceuticals. The synthesis is typically approached via a two-step process: a Conrad-Limpach reaction to form the quinolin-4-ol precursor, followed by a deoxychlorination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and established route involves a two-step sequence. The first step is the Conrad-Limpach synthesis , where 2,4-difluoroaniline is condensed with ethyl acetoacetate, followed by a high-temperature thermal cyclization to produce the intermediate, 6,8-difluoro-2-methylquinolin-4-ol. The second step is the chlorination of this intermediate, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Why is the thermal cyclization in the Conrad-Limpach step performed at such a high temperature (around 250 °C)?
A2: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic cyclization, which involves the breaking of aromaticity in the aniline ring to form the new heterocyclic ring.[1] Using a high-boiling point, inert solvent like Dowtherm A or mineral oil is crucial for achieving the required temperature and ensuring good yields.[2]
Q3: What is the mechanism for the chlorination of the 6,8-difluoro-2-methylquinolin-4-ol intermediate with POCl₃?
A3: The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to follow a mechanism similar to a Vilsmeier-Haack reaction.[1] The hydroxyl group (in its tautomeric 4-quinolone form) attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion (from POCl₃) on the C4 position displaces the phosphate group, resulting in the formation of the 4-chloroquinoline product.[1]
Q4: Are there specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
A4: Yes, POCl₃ is a highly corrosive and hazardous reagent that reacts violently with water. All reactions must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Ensure all glassware is scrupulously dried to prevent uncontrolled reactions. The work-up procedure, which involves quenching the excess POCl₃ with ice, must be performed slowly and with extreme caution to manage the highly exothermic reaction.[3]
Troubleshooting Guides
Part 1: Conrad-Limpach Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
Issue 1: Low Yield of the Cyclized Product
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Condensation: The initial formation of the enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate, is incomplete. | 1. Catalyst: Ensure a catalytic amount of acid (e.g., HCl) is used.[4] 2. Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to remove the water formed during condensation, driving the equilibrium towards the product. 3. Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting aniline is fully consumed before proceeding. |
| Insufficient Cyclization Temperature: The reaction temperature is too low for efficient ring closure. | 1. High-Boiling Solvent: Use a suitable high-boiling point solvent such as Dowtherm A or mineral oil to reliably reach and maintain ~250 °C.[2] 2. Temperature Monitoring: Ensure accurate temperature measurement directly within the reaction mixture. |
| Deactivation by Fluorine Atoms: The strongly electron-withdrawing fluorine atoms on the aniline ring can make the cyclization more difficult.[5] | 1. Reaction Time: The reaction may require a longer duration at the optimal temperature. Monitor by TLC for the disappearance of the intermediate. 2. Alternative Acid Catalyst: In some cases, using polyphosphoric acid (PPA) can promote cyclization at a lower temperature, though work-up is more complex. |
Issue 2: Formation of Tarry Byproducts
| Potential Cause | Troubleshooting & Optimization Strategy |
| Overheating/Decomposition: Exceeding the optimal temperature range can lead to polymerization and decomposition of starting materials and products. | 1. Strict Temperature Control: Use a temperature controller and vigorous stirring to ensure even heat distribution and prevent localized hotspots. 2. Controlled Addition: Add the enamine intermediate slowly to the pre-heated high-boiling solvent to maintain a stable temperature.[4] |
| Presence of Impurities: Impurities in the starting 2,4-difluoroaniline or ethyl acetoacetate can act as catalysts for side reactions. | 1. Purify Starting Materials: Use freshly distilled or high-purity reagents. |
Part 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol
Issue 3: Incomplete Chlorination Reaction
| Potential Cause | Troubleshooting & Optimization Strategy |
| Insufficient Reagent or Reaction Time: Not enough POCl₃ or insufficient heating time to drive the reaction to completion. | 1. Reagent Excess: Use a significant excess of POCl₃, which often serves as both the reagent and the solvent.[1] 2. Optimize Conditions: Ensure the reaction is heated sufficiently (typically reflux, ~100-110 °C) and monitor by TLC until the starting quinolin-4-ol is no longer visible.[1] |
| Moisture Contamination: Water in the reaction mixture will react with and consume POCl₃, reducing its effectiveness. | 1. Anhydrous Conditions: Ensure the 6,8-difluoro-2-methylquinolin-4-ol starting material is completely dry. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen).[6] |
Issue 4: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting & Optimization Strategy |
| Hydrolysis During Work-up: The 4-chloroquinoline product can be sensitive to hydrolysis back to the starting quinolin-4-ol, especially in acidic conditions created during the quenching of POCl₃. | 1. Careful Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat.[1] 2. Neutralization: Immediately after quenching, neutralize the acidic solution with a base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH) until the solution is basic (pH > 8) to precipitate the product and prevent hydrolysis.[7] |
| Residual POCl₃/Phosphoric Acids: These can make the product oily or difficult to handle. | 1. Vacuum Removal: Before work-up, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation).[1] 2. Thorough Washing: Wash the filtered crude product extensively with cold water to remove any water-soluble phosphorus-containing byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
This protocol is a two-step process based on the Conrad-Limpach reaction.
Step A: Condensation to form Ethyl 3-(2,4-difluoroanilino)crotonate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluoroaniline (0.2 mol) and ethyl acetoacetate (0.2 mol).
-
Add anhydrous ethanol (150 mL) as a solvent.
-
With stirring, add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress via TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure to yield the crude intermediate as an oil. This is often used in the next step without further purification.
Step B: Thermal Cyclization
-
In a suitable high-temperature reaction vessel, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C with vigorous stirring.
-
Slowly and carefully add the crude ethyl 3-(2,4-difluoroanilino)crotonate from Step A to the hot solvent. Ethanol will distill off during the addition.
-
After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane or petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dry 6,8-difluoro-2-methylquinolin-4-ol (0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 10-15 volumes, e.g., 50-75 mL) to the flask. This is typically done in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
(Optional but recommended) Remove the excess POCl₃ under reduced pressure using a setup that can handle corrosive vapors.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the cooled reaction mixture onto the ice-water with vigorous stirring.
-
Once the quenching is complete, slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate until the mixture is basic (pH > 8).
-
A solid precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by suction filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Step | Parameter | Optimized Condition | Typical Yield |
| 1A: Condensation | Reactants | 2,4-Difluoroaniline, Ethyl Acetoacetate (1:1 molar ratio) | ~90-95% (crude intermediate) |
| Catalyst | Hydrochloric Acid (catalytic) | ||
| Solvent | Ethanol | ||
| Temperature | Reflux (~80 °C) | ||
| Time | 2 - 4 hours | ||
| 1B: Cyclization | Solvent | Dowtherm A or Mineral Oil | ~70-85% (from intermediate) |
| Temperature | 250 °C | ||
| Time | 30 - 60 minutes | ||
| 2: Chlorination | Reagent | Phosphorus Oxychloride (POCl₃) | ~75-90% |
| Temperature | Reflux (~110 °C) | ||
| Time | 4 - 6 hours |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
"common impurities in 4-Chloro-6,8-difluoro-2-methylquinoline synthesis and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline. The information addresses common impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the key stages?
A1: The most common and established route involves a two-stage synthesis. The first stage is the formation of the quinoline scaffold via the Gould-Jacobs reaction to produce the intermediate, 4-hydroxy-6,8-difluoro-2-methylquinoline. The second stage is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the common impurities I should expect in the synthesis of this compound?
A2: Impurities can arise from both the initial cyclization reaction and the subsequent chlorination step. These may include:
-
Unreacted Starting Materials: Such as 2,4-difluoroaniline and ethyl acetoacetate from the Gould-Jacobs reaction.
-
Incomplete Chlorination: Residual 4-hydroxy-6,8-difluoro-2-methylquinoline from the second stage.
-
Isomeric Byproducts: The Gould-Jacobs reaction can sometimes yield small amounts of isomeric quinolines depending on the precise reaction conditions.[1]
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group if exposed to moisture during workup or storage.
-
Polymeric or Tar-like Substances: These can form at the high temperatures often used in the cyclization and chlorination steps.
Q3: My final product has a brownish tint. What is the likely cause and how can I remove it?
A3: A brownish coloration often indicates the presence of polymeric byproducts or trace oxidized impurities. These can typically be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, and upon hot filtration, a purer, decolorized solution is obtained from which the product can be crystallized.
Q4: I am observing a persistent impurity peak in my HPLC analysis that co-elutes with my product. What can I do?
A4: When an impurity has a similar polarity to the desired product, separation can be challenging. If recrystallization with different solvent systems is ineffective, column chromatography with a different stationary phase or a very shallow gradient may resolve the issue. For analytical purposes, altering the HPLC method, such as changing the column (e.g., from C18 to C8 or a phenyl column) or the mobile phase modifiers (e.g., formic acid vs. phosphoric acid), can improve separation.[2]
Troubleshooting Guides
Issue 1: Low Purity After Gould-Jacobs Reaction
-
Symptoms: Multiple spots on a Thin Layer Chromatography (TLC) plate; broad melting point range of the isolated 4-hydroxy intermediate.
-
Possible Causes:
-
Solutions:
-
Optimize Reaction Conditions: Monitor the reaction by TLC to ensure the disappearance of the starting aniline. Gradually increase the reaction temperature or time as needed.
-
Purification of Intermediate: Before proceeding to the chlorination step, purify the 4-hydroxy-6,8-difluoro-2-methylquinoline intermediate by recrystallization. A common solvent for recrystallizing hydroxyquinolines is ethanol or a mixture of ethanol and water.
-
Issue 2: Inefficient Chlorination with POCl₃
-
Symptoms: Significant amount of 4-hydroxy starting material remaining in the crude product after the reaction.
-
Possible Causes:
-
Moisture: POCl₃ is highly sensitive to moisture and will decompose, reducing its efficacy.
-
Insufficient Reagent or Reaction Time: An inadequate amount of POCl₃ or not enough time at reflux can lead to incomplete conversion.
-
Low Reaction Temperature: The chlorination of 4-hydroxyquinolines typically requires heating to 70-90 °C or higher to proceed efficiently.[4]
-
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry and Reaction Time: Use a molar excess of POCl₃. Monitor the reaction progress by TLC until the starting material is consumed.
-
Temperature Control: Ensure the reaction mixture reaches and maintains the optimal temperature for chlorination.
-
Data Presentation
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Probable Origin |
| 2,4-Difluoroaniline | Unreacted starting material from the Gould-Jacobs reaction. | |
| Ethyl acetoacetate | Unreacted starting material from the Gould-Jacobs reaction. | |
| 4-Hydroxy-6,8-difluoro-2-methylquinoline | Incomplete chlorination or hydrolysis of the final product. | |
| Isomeric quinoline byproducts | (Structure varies) | Side reactions during the thermal cyclization step of the Gould-Jacobs reaction. |
Table 2: Suggested Purification and Analytical Parameters
| Technique | Stationary Phase / Solvent System | Typical Conditions |
| Recrystallization | Ethanol, or Ethanol/Water mixture | Dissolve in a minimal amount of hot solvent, cool slowly to room temperature, then in an ice bath to maximize crystal formation. |
| Column Chromatography | Silica Gel | Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity). |
| HPLC Analysis | C18 column (e.g., 250mm x 4.6mm, 5µm) | Mobile Phase A: 0.1% Formic acid in WaterMobile Phase B: 0.1% Formic acid in AcetonitrileGradient elution. UV detection at ~254 nm.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure for the purification of the final product, this compound.
-
Solvent Selection: Based on analogous compounds, ethanol is a suitable solvent. Test the solubility of a small sample: it should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This is a general protocol for separating the target compound from impurities with different polarities.
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the composition of each fraction by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Purification of 4-Chloro-6,8-difluoro-2-methylquinoline by Column Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Chloro-6,8-difluoro-2-methylquinoline using column chromatography. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Separation or Streaking of the Compound | The compound may be interacting with the acidic silica gel due to the basic nature of the quinoline nitrogen.[1] | Add a small amount of a basic modifier, like triethylamine (e.g., 1%), to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, consider using an amine-functionalized silica gel.[1] |
| Low Recovery of the Compound | The compound may be irreversibly adsorbed onto the silica gel. | Minimize the time the compound spends on the column by using a slightly faster flow rate or a shorter column. The addition of a basic modifier to the mobile phase can also help reduce strong interactions.[1] |
| The mobile phase may not be polar enough to elute the compound effectively. | Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] | |
| Compound Elutes Too Quickly (Low Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane.[2] |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Start with a non-polar solvent and gradually increase the polarity. For very polar compounds, a more aggressive solvent system like methanol in dichloromethane might be necessary.[2][3] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate coated with silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[3] | |
| Co-elution with Impurities | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems. A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate and hexanes.[2] For difficult separations, a multi-step purification involving both column chromatography and recrystallization may be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a compound of intermediate polarity is a mixture of ethyl acetate and hexanes (or petroleum ether).[2][4] You can begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity based on the separation observed by Thin Layer Chromatography (TLC).[2]
Q2: How do I prepare the sample for loading onto the column?
It is recommended to use the dry loading method.[4] Dissolve your crude this compound in a minimal amount of a suitable solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent using a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
Q3: What is the ideal ratio of silica gel to my crude product?
A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[4] This ratio can be adjusted based on the difficulty of the separation.
Q4: My compound is still not pure after column chromatography. What are my options?
For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is an excellent subsequent purification step.[1] Reversed-phase columns (like C18) are commonly used with mobile phases consisting of acetonitrile/water or methanol/water mixtures, sometimes with additives like formic acid to improve peak shape.[1] Alternatively, recrystallization can be employed as a final polishing step after the initial purification by column chromatography.[1]
Q5: How can I monitor the separation during the chromatography process?
Thin Layer Chromatography (TLC) is the standard method for monitoring the progress of your column. Collect fractions as the solvent elutes and spot them on a TLC plate to identify which fractions contain your desired compound and to assess their purity.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Stationary Phase (Slurry Method)
-
Determine Silica Gel Quantity: Use a ratio of approximately 50:1 (silica gel:crude product) by weight.
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Stir gently to remove air bubbles.[4]
-
Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5] Fill the column with the initial mobile phase and then slowly pour in the silica gel slurry, continuously tapping the column to ensure even packing and remove air bubbles.[4] Allow the silica to settle, and then add another thin layer of sand on top.
2. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[4]
-
Carefully add this powder to the top of the packed column.[4]
3. Elution
-
Begin eluting with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move to 10% ethyl acetate in hexanes, then 15%, and so on). A shallow gradient is often more effective for separating closely related compounds.[6]
-
Collect fractions continuously and monitor them by TLC.
4. Fraction Analysis and Product Isolation
-
Identify the fractions containing the pure desired product using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[4]
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
"troubleshooting low yield in the synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline, a key intermediate in pharmaceutical research.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on the common two-step reaction pathway: the Conrad-Limpach synthesis of 6,8-difluoro-2-methylquinolin-4-ol, followed by chlorination to yield the final product.
Step 1: Conrad-Limpach Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
Question 1: Why is the yield of my Conrad-Limpach reaction consistently low?
Answer: Low yields in the Conrad-Limpach synthesis are often attributed to several factors:
-
Incomplete Reaction: The thermal cyclization of the enamine intermediate requires high temperatures, typically around 250 °C.[3][4] Insufficient temperature or reaction time can lead to incomplete conversion.
-
Suboptimal Solvent: The choice of solvent is critical for achieving high yields. High-boiling point inert solvents are necessary to reach the required reaction temperature.[3] Reactions conducted without a suitable solvent have been reported to have very moderate yields (below 30%).[3]
-
Side Reactions: At high temperatures, side reactions such as decomposition or polymerization of starting materials and intermediates can occur, leading to the formation of tar and other impurities.
-
Moisture: The presence of moisture can interfere with the initial condensation step between 2,4-difluoroaniline and ethyl acetoacetate.
Solutions:
-
Optimize Reaction Temperature and Time: Ensure the reaction mixture reaches and is maintained at approximately 250 °C. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which is typically between 30 minutes and 2 hours.[4]
-
Select an Appropriate High-Boiling Point Solvent: The use of an inert, high-boiling point solvent is crucial for high yields.[3] Solvents like Dowtherm A, diphenyl ether, or mineral oil are commonly used.[4] The yield of the reaction generally improves with higher-boiling solvents.[5]
-
Ensure Anhydrous Conditions: Use dry reagents and solvents, and consider performing the initial condensation step under an inert atmosphere.
Question 2: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?
Answer: Tar formation is a common issue in high-temperature reactions like the Conrad-Limpach synthesis.
Causes:
-
Decomposition: At elevated temperatures, the starting materials or intermediates can decompose, leading to complex mixtures of byproducts.
-
Polymerization: Unwanted polymerization reactions can be initiated by heat and acidic catalysts.
Preventative Measures:
-
Gradual Addition of Intermediate: Instead of heating the entire reaction mixture at once, consider adding the crude enamine intermediate slowly to the pre-heated high-boiling point solvent. This can help to control the reaction rate and minimize decomposition.
-
Use of an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
-
Purification of Intermediate: While the crude enamine intermediate can often be used directly, purification by vacuum distillation may be beneficial if excessive tarring is observed.
Step 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol
Question 3: I am getting a low yield in the chlorination of 6,8-difluoro-2-methylquinolin-4-ol to this compound. What are the likely reasons?
Answer: Low yields in the chlorination step, typically performed with phosphorus oxychloride (POCl₃), can stem from several issues:
-
Incomplete Reaction: Insufficient heating, a short reaction time, or an inadequate amount of the chlorinating agent can lead to incomplete conversion of the starting material.
-
Moisture: POCl₃ is highly sensitive to moisture and will decompose, reducing its effectiveness.[6]
-
Hydrolysis of the Product: The 4-chloro group in the product is susceptible to hydrolysis back to the hydroxy group, especially during the work-up procedure if the pH is not controlled.[6]
-
Poor Quality of Reagents: Using degraded POCl₃ or impure starting material can significantly impact the yield.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature (typically refluxing POCl₃) for a sufficient duration. The reaction progress should be monitored by TLC.
-
Maintain Anhydrous Conditions: Use freshly distilled or a new bottle of POCl₃ and ensure all glassware is thoroughly dried. Conducting the reaction under an inert atmosphere is highly recommended.[6]
-
Careful Work-up: After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The reaction mixture should then be quenched by pouring it onto crushed ice, followed by careful neutralization with a base (e.g., sodium bicarbonate or ammonia solution) while keeping the temperature low to prevent hydrolysis of the product.[6]
Question 4: My final product is difficult to purify. What are the common impurities and how can I remove them?
Answer: Purification of this compound can be challenging due to the presence of various impurities.
Common Impurities:
-
Unreacted Starting Material: Incomplete chlorination will leave residual 6,8-difluoro-2-methylquinolin-4-ol.
-
Hydrolysis Product: The 4-hydroxy analog can be present if hydrolysis occurs during work-up.
-
Phosphorous Byproducts: Residual phosphorus-containing byproducts from the chlorinating agent can be difficult to remove.
-
Side-Reaction Products: At high temperatures, other side reactions can lead to the formation of various chlorinated and non-chlorinated byproducts.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the product. A solvent system of ethyl acetate and hexanes is often effective.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, can be used to obtain a highly pure product.
-
Aqueous Wash: During the work-up, washing the organic extract with water and brine can help to remove some of the water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established route is a two-step process starting with a Conrad-Limpach synthesis to form 6,8-difluoro-2-methylquinolin-4-ol, which is then chlorinated to the final product.[4][7]
Q2: What are the key starting materials for the Conrad-Limpach synthesis of the intermediate?
A2: The key starting materials are 2,4-difluoroaniline and ethyl acetoacetate.[4]
Q3: What is the typical reaction temperature for the Conrad-Limpach cyclization?
A3: The thermal cyclization step typically requires a high temperature of around 250 °C.[3][4]
Q4: What is the recommended chlorinating agent for converting the hydroxyquinoline to the chloroquinoline?
A4: Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The high-temperature Conrad-Limpach reaction should be conducted with care, using appropriate high-temperature glassware and heating mantles.
Data Presentation
Table 1: Effect of Different Solvents on the Yield of a Conrad-Limpach Reaction
The following table, adapted from a study on a similar Conrad-Limpach synthesis, illustrates the general trend of increasing yield with higher boiling point solvents. This data can serve as a guide for solvent selection in the synthesis of 6,8-difluoro-2-methylquinolin-4-ol.[5]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 34 |
| Propyl benzoate | 231 | 65 |
| Isobutyl benzoate | 241 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| Tetrahydronaphthalene | 207 | 44 |
| 1,2,4-Trichlorobenzene | 214 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-Butylphenol | 265 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Conrad-Limpach Reaction)[4][7]
Step A: Synthesis of Ethyl 3-(2,4-difluoroanilino)crotonate (Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate can often be used in the next step without further purification.
Step B: Thermal Cyclization to 6,8-Difluoro-2-methylquinolin-4-ol
-
In a high-temperature reaction vessel, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude ethyl 3-(2,4-difluoroanilino)crotonate from Step A to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to below 100 °C. The product will precipitate as a solid.
-
Filter the solid product and wash it with a suitable solvent (e.g., hot toluene followed by hexanes) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Chlorination)
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6,8-difluoro-2-methylquinolin-4-ol.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with water.
-
Dry the crude product and purify it by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chlorination of 6,8-Difluoro-2-methyl-4-quinolone
Welcome to the technical support center for the chlorination of 6,8-difluoro-2-methyl-4-quinolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed during the chlorination of 6,8-difluoro-2-methyl-4-quinolone?
A1: The chlorination of 6,8-difluoro-2-methyl-4-quinolone, typically performed using a chlorinating agent like phosphorus oxychloride (POCl₃), can be accompanied by several side reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the quinolone ring. Common side products include:
-
Incomplete reaction: Residual starting material (6,8-difluoro-2-methyl-4-quinolone) may remain if the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal.
-
Hydrolysis product: The desired 4-chloro product is susceptible to hydrolysis back to the starting 4-quinolone, especially during aqueous workup if the pH is not carefully controlled.
-
Formation of phosphorylated intermediates: The reaction proceeds through phosphorylated intermediates which, under certain conditions, might not fully convert to the final product.
-
Dimerization: Pseudodimer formation can occur from the reaction between phosphorylated intermediates and unreacted quinolone.
-
Vilsmeier-Haack Side Products: When using a solvent like N,N-dimethylformamide (DMF) with POCl₃, the in-situ formation of the Vilsmeier reagent can lead to formylation at the C-3 position of the quinoline ring, yielding 3-formyl-4-chloro-6,8-difluoro-2-methylquinoline.
Q2: How does the presence of fluorine atoms at the 6 and 8 positions affect the chlorination reaction?
A2: The two fluorine atoms are strong electron-withdrawing groups, which can decrease the electron density of the quinoline ring system. This deactivation can make the chlorination reaction more challenging compared to non-fluorinated analogues, potentially requiring more forcing conditions (higher temperatures or longer reaction times) to achieve full conversion. The fluorine atoms can also influence the regioselectivity of other potential side reactions.
Q3: What are the recommended chlorinating agents for this transformation?
A3: Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for the conversion of 4-quinolones to 4-chloroquinolines. It is effective and widely available. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used to enhance the reactivity.
Q4: Are there any specific safety precautions to consider for this reaction?
A4: Yes, this reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled with extreme care.
-
Reaction Quenching: The quenching of the reaction mixture, especially with water or alcohols, is highly exothermic and can lead to vigorous gas evolution. It is crucial to cool the reaction mixture significantly before slowly and carefully adding it to a quenching solution (e.g., ice-water or a cold basic solution).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion to the 4-chloro product | 1. Insufficiently anhydrous conditions. 2. Reaction temperature too low. 3. Insufficient amount of chlorinating agent. 4. Poor quality of POCl₃. | 1. Ensure the starting material and solvent are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. 3. Use a larger excess of POCl₃. 4. Use freshly distilled or a new bottle of POCl₃. |
| Formation of a significant amount of the hydrolyzed starting material | 1. Presence of water during the reaction. 2. Quenching the reaction in an acidic aqueous solution. | 1. Meticulously dry all glassware, starting materials, and solvents. 2. Quench the reaction mixture by pouring it slowly into a cold, stirred basic solution, such as aqueous sodium bicarbonate or sodium carbonate, to neutralize the acidic byproducts. |
| Presence of an unexpected polar impurity, possibly a formylated byproduct | 1. Use of DMF as a solvent, leading to the Vilsmeier-Haack reaction. | 1. If formylation is not desired, consider using an alternative, non-reactive solvent such as toluene, acetonitrile, or running the reaction neat (in excess POCl₃). |
| Complex mixture of products observed by TLC/LC-MS | 1. Reaction temperature too high, leading to decomposition or side reactions. 2. Prolonged reaction time. | 1. Optimize the reaction temperature by running small-scale experiments at different temperatures. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Difficulty in isolating the pure product | 1. Co-elution of impurities during column chromatography. 2. Product instability on silica gel. | 1. Use a different solvent system for chromatography or consider recrystallization. 2. If the product is suspected to be unstable on silica, consider using a neutral or basic alumina column, or purification by recrystallization. |
Experimental Protocols
General Protocol for the Chlorination of 6,8-difluoro-2-methyl-4-quinolone
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
6,8-difluoro-2-methyl-4-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (optional, e.g., toluene or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6,8-difluoro-2-methyl-4-quinolone (1.0 eq).
-
Addition of Reagents: Carefully add phosphorus oxychloride (3-5 eq) to the flask. If using a solvent, add it before the POCl₃.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature, and then further cool it in an ice bath.
-
Slowly and carefully pour the cold reaction mixture into a vigorously stirred beaker containing crushed ice and saturated aqueous sodium bicarbonate solution. Caution: This is a highly exothermic process with gas evolution.
-
Continue stirring until the gas evolution ceases and the mixture is basic.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-6,8-difluoro-2-methylquinoline.
-
Visualizations
Caption: Experimental workflow for the chlorination of 6,8-difluoro-2-methyl-4-quinolone.
Caption: Troubleshooting logic for side reactions in the chlorination process.
"stability and degradation of 4-Chloro-6,8-difluoro-2-methylquinoline under different conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Chloro-6,8-difluoro-2-methylquinoline. The following information is based on general knowledge of quinoline derivatives due to a lack of specific stability and degradation data for this particular compound in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
Proper storage is crucial to maintain the integrity of the compound. For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For solutions, especially in organic solvents like DMSO, it is advisable to prepare fresh solutions for immediate use. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, based on the chemistry of related chloroquinoline and fluoroquinolone compounds, several degradation routes can be anticipated under stress conditions:
-
Hydrolysis: The chloro group at the 4-position is susceptible to hydrolysis, which would lead to the formation of 6,8-difluoro-2-methylquinolin-4-ol. This reaction can be influenced by pH and temperature.[1][2]
-
Photodegradation: Quinolines and their derivatives can be susceptible to degradation upon exposure to UV light.[3][4][5][6] The degradation mechanism may involve the formation of reactive oxygen species that attack the quinoline ring system.[5]
-
Oxidation: Strong oxidizing agents can lead to the degradation of the quinoline ring. The initial step in the biodegradation of quinoline often involves hydroxylation.[3][7][8]
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The robust, fluorinated aromatic system is expected to confer a degree of thermal stability.[9]
Q3: Are there any known incompatibilities with common laboratory reagents?
Halogenated quinolines can be reactive towards strong nucleophiles, which may displace the chlorine atom. Strong acids and bases might also promote degradation. It is always recommended to perform small-scale compatibility tests before proceeding with large-scale experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Solutions | Low aqueous solubility of the compound. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO. 2. Perform serial dilutions in the aqueous buffer, ensuring the final concentration of the organic solvent is low and does not affect the experiment. 3. Consider the use of co-solvents or solubility enhancers if precipitation persists. |
| Inconsistent or Non-Reproducible Experimental Results | Compound degradation due to improper handling or storage. | 1. Ensure the compound is stored under the recommended conditions (cool, dry, dark). 2. Prepare fresh solutions before each experiment. 3. Protect solutions from light, especially if working with photolabile compounds. 4. Perform a purity check of the compound using techniques like HPLC or NMR. |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) | Presence of impurities from synthesis or degradation products. | 1. Characterize the main peak corresponding to the compound. 2. Attempt to identify the impurities by comparing with potential starting materials or known degradation products of similar compounds (e.g., the hydrolyzed product). 3. If degradation is suspected, re-evaluate the experimental conditions (e.g., temperature, pH, light exposure). |
| Low Reaction Yield in Synthetic Transformations | Instability of the compound under the reaction conditions. | 1. Monitor the reaction closely using techniques like TLC or LC-MS to check for compound degradation. 2. Consider milder reaction conditions (e.g., lower temperature, shorter reaction time). 3. Ensure all reagents and solvents are of high purity and free from contaminants that could promote degradation. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific experimental needs.
Protocol 1: pH Stability Assessment (Hydrolysis)
Objective: To evaluate the stability of the compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect.
-
Time Points: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect from light.
-
Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze the concentration of the parent compound and the formation of any degradation products using a validated analytical method such as HPLC.
-
Data Analysis: Plot the concentration of the compound against time for each pH to determine the degradation rate.
Protocol 2: Photostability Assessment
Objective: To determine the susceptibility of the compound to degradation by light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, such as a xenon lamp).
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Time Points: At various time points, withdraw samples from both the exposed and control solutions.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Data Analysis: Compare the degradation of the exposed sample to the control to assess the extent of photodegradation.
Visualizations
The following diagrams illustrate general workflows relevant to the study of this compound.
Caption: General workflow for assessing the stability of a chemical compound.
Caption: A logical workflow for troubleshooting unexpected compound degradation.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions of 4-Chloro-6,8-difluoro-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6,8-difluoro-2-methylquinoline. The content focuses on improving regioselectivity and addressing common challenges in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for reactions involving this compound?
A1: The C4 position of the quinoline ring is the primary site of reaction for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atom at this position is highly activated by the electron-withdrawing effect of the quinoline nitrogen and the fluorine atoms at the C6 and C8 positions. Therefore, reactions are expected to proceed with high regioselectivity at the C4 position.
Q2: Can reactions occur at other positions on the quinoline ring?
A2: While the C4 position is the most reactive, other positions can potentially react under more forcing conditions or with specific catalytic systems designed for C-H activation. However, for standard SNAr, Suzuki, and Buchwald-Hartwig reactions, substitution at the C4-chloro position is the overwhelmingly favored pathway.
Q3: How do the fluorine substituents at C6 and C8 influence the reactivity?
A3: The fluorine atoms at the C6 and C8 positions are strong electron-withdrawing groups. They enhance the electrophilicity of the quinoline ring, particularly at the C4 position, making it more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles. This generally leads to faster reaction rates compared to non-fluorinated analogs.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This guide addresses common issues encountered during the nucleophilic aromatic substitution of amines, alcohols, and thiols with this compound.
Q: My SNAr reaction is sluggish or incomplete. How can I improve the conversion?
A: Low conversion in SNAr reactions with this substrate can be due to insufficient nucleophilicity of the reacting partner or suboptimal reaction conditions.
-
Increase Temperature: The reaction rate can often be increased by raising the temperature. Microwave irradiation can also be effective in shortening reaction times and improving yields.[1]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMAc, or DMSO are generally effective for SNAr reactions.[1]
-
Addition of a Base: For reactions with amine or alcohol nucleophiles, the addition of a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) can be beneficial to neutralize the HCl generated during the reaction.[1]
Q: I am observing the formation of side products. What are the likely impurities and how can I avoid them?
A: Side product formation can arise from the decomposition of the starting material or product under harsh reaction conditions, or from reactions with solvent.
-
Control Reaction Temperature and Time: Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Ensure Inert Atmosphere: While not always strictly necessary for SNAr, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if the nucleophile is sensitive to oxidation.
Representative Data for SNAr Reactions
The following table summarizes typical reaction conditions and expected yields for the SNAr of this compound with various nucleophiles, based on reactions with similar activated chloroquinolines.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100-120 | 4-8 | 85-95 |
| Benzylamine | TEA | Dioxane | 80-100 | 6-12 | 80-90 |
| Morpholine | DIPEA | NMP | 120-140 | 2-4 | 90-98 |
| Phenol | Cs₂CO₃ | DMF | 100-120 | 8-16 | 75-85 |
| Thiophenol | K₂CO₃ | DMSO | 80-100 | 2-4 | 88-96 |
Experimental Protocol: SNAr with an Amine
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, 0.5 M), add the amine nucleophile (1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses challenges in the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with boronic acids or esters.
Q: My Suzuki coupling reaction has a low yield. What are the key parameters to optimize?
A: Low yields in Suzuki couplings can be attributed to several factors, including inefficient catalyst activation, slow transmetalation, or decomposition of the boronic acid.
-
Catalyst and Ligand Selection: For electron-deficient substrates like this quinoline, phosphine ligands with high electron-donating ability and steric bulk are often effective. Consider using Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), or using a pre-formed catalyst (e.g., XPhos Pd G3).
-
Base Selection: The choice of base is crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially with less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is commonly used. Ensure the solvent is properly degassed to prevent catalyst deactivation.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines). Use high-purity boronic acids or consider converting them to more stable trifluoroborate salts or MIDA esters.
Q: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A: Homocoupling is often a result of oxidative processes that can be mitigated by careful control of the reaction conditions.
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.
-
Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by preventing the formation of highly reactive, ligand-deficient palladium species.
Representative Data for Suzuki-Miyaura Coupling
The following table provides typical conditions and expected outcomes for the Suzuki coupling of this compound.
| Boronic Acid | Pd Source / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 3-Thienylboronic acid | XPhos Pd G3 | Cs₂CO₃ | THF/H₂O | 80 | 80-92 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.2 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
This guide provides solutions for common problems in the palladium-catalyzed amination of this compound.
Q: My Buchwald-Hartwig amination is not proceeding to completion. What should I try?
A: Incomplete amination reactions are often due to catalyst inhibition or deactivation, or an inappropriate choice of base or ligand.
-
Ligand Selection: The choice of ligand is critical. For challenging couplings or with less nucleophilic amines, consider using sterically hindered, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and highly effective. If your substrate is base-sensitive, milder bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst. Use freshly opened, high-purity reagents and dry, degassed solvents.
-
Amine Reactivity: If coupling with a primary amine, consider if N-arylation is occurring twice. If this is an issue, adjusting the stoichiometry or using a bulkier ligand might help.
Q: I am attempting to couple with a primary amine and I am getting a mixture of mono- and di-arylated products. How can I improve selectivity for the mono-arylated product?
A: Selectivity for mono-arylation can be challenging with primary amines.
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to favor mono-arylation.
-
Ligand Choice: Bulky ligands can sterically hinder the second amination step, thus improving selectivity for the mono-arylated product.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
Representative Data for Buchwald-Hartwig Amination
The following table outlines typical conditions for the Buchwald-Hartwig amination of this compound.
| Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Morpholine | RuPhos Pd G3 | NaOtBu | Dioxane | 90 | 90-98 |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 80-90 |
| N-Methylaniline | BrettPhos Pd G3 | LHMDS | THF | 70 | 88-96 |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv) as solids or as a solution in the reaction solvent.
-
Add dry, degassed solvent (e.g., Toluene, 0.2 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Nucleophilic Substitution of 4-Chloro-6,8-difluoro-2-methylquinoline
Welcome to the technical support center for the nucleophilic substitution of 4-Chloro-6,8-difluoro-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this specific synthetic transformation. This compound is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.[1] The nucleophilic aromatic substitution (SNAr) at the C4 position is a critical step in its derivatization.[2]
Frequently Asked Questions (FAQs)
Q1: What makes the C4 position of this compound susceptible to nucleophilic attack?
The C4 position is activated towards nucleophilic attack due to the electron-withdrawing effects of the quinoline nitrogen atom and the fluorine atoms at the C6 and C8 positions.[2] This polarization makes the C4 carbon electrophilic and facilitates the addition of a nucleophile.
Q2: What are common nucleophiles used in reactions with this compound?
A wide range of nucleophiles can be employed, including but not limited to:
-
Aliphatic and aromatic amines
-
Alcohols and phenols (alkoxides/phenoxides)
-
Thiols (thiolates)
-
Azides
-
Hydrazines[3]
Q3: How do the fluorine atoms at C6 and C8 influence the reactivity?
The fluorine atoms are strong electron-withdrawing groups that further activate the quinoline ring towards nucleophilic attack.[4] This generally leads to faster reaction rates compared to non-fluorinated analogues. However, they can also influence the regioselectivity of the reaction and potentially lead to side products if harsh reaction conditions are used.
Q4: What are the typical reaction conditions for this nucleophilic substitution?
Reaction conditions can vary significantly depending on the nucleophile's reactivity. Common conditions involve heating the reaction mixture in a suitable solvent, often in the presence of a base to either deprotonate the nucleophile or neutralize the HCl generated during the reaction.[2] Microwave-assisted synthesis can also be employed to accelerate the reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently activated nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivation of the starting material. | 1. Add a base (e.g., K₂CO₃, Et₃N, NaH) to deprotonate the nucleophile.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Switch to a higher boiling point, polar aprotic solvent like DMF, DMAc, or NMP.4. Ensure the starting material is pure and free of acidic impurities. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition or undesired side reactions.2. The nucleophile is reacting at other positions.3. Hydrolysis of the chloroquinoline if water is present. | 1. Lower the reaction temperature and extend the reaction time.2. While C4 is the most activated site, consider using milder conditions or protecting sensitive functional groups on the nucleophile.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N₂, Ar). |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the workup solvent.2. Similar polarity of the product and unreacted starting material or byproducts. | 1. Adjust the pH of the aqueous phase during workup to precipitate the product.2. Employ column chromatography with a carefully selected eluent system. Consider derivatization of the product to alter its polarity for easier separation. |
| Inconsistent Results | 1. Variability in reagent quality (starting material, nucleophile, solvent).2. Inconsistent heating or reaction time. | 1. Use reagents from a reliable source and ensure solvents are anhydrous.2. Utilize an oil bath or heating mantle with a temperature controller for precise temperature management. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If the amine salt is used, or if the reaction is expected to be slow, add a base such as triethylamine or potassium carbonate (2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (or a specific temperature, e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Microwave-Assisted Synthesis Protocol
-
Preparation: In a microwave reaction vial, combine this compound (1 equivalent), the nucleophile (1.1-1.5 equivalents), and a suitable high-boiling solvent (e.g., DMF, NMP). If necessary, add a base.
-
Reaction: Seal the vial and place it in the microwave reactor. Set the desired temperature (e.g., 150-200 °C) and reaction time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the same procedure as described in the general protocol for work-up and purification.
Visualizations
Caption: General experimental workflow for the nucleophilic substitution of this compound.
Caption: Troubleshooting logic for addressing low or no product conversion in the reaction.
References
Technical Support Center: Recrystallization of 4-Chloro-6,8-difluoro-2-methylquinoline
Welcome to the technical support center for the purification of 4-Chloro-6,8-difluoro-2-methylquinoline. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of this and other substituted quinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: My compound will not dissolve in any single solvent I've tried.
-
Question: I am struggling to find a suitable single solvent for the recrystallization of this compound. It is either too soluble even at room temperature or almost completely insoluble even when heated. What should I do?
-
Answer: This is a common challenge. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. When a single solvent isn't effective, a mixed-solvent system is the best approach. You will need one solvent in which your compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible with each other.
-
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the hot soluble solvent.
-
While the solution is still hot, slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
If you add too much anti-solvent, clarify the solution by adding a few drops of the hot soluble solvent until it is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
-
Issue 2: No crystals are forming, even after the solution has cooled.
-
Question: I have prepared a supersaturated solution of my compound, but no crystals have formed after an extended period of cooling. What could be the issue?
-
Answer: The absence of crystal formation can stem from several factors, primarily the solution not being sufficiently supersaturated or a lack of nucleation sites for crystals to begin growing.[1]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[1] The microscopic scratches on the glass can provide a surface for crystal formation.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution.[1] This "seed" will act as a template for other crystals to grow upon.
-
-
Increase Supersaturation:
-
-
Issue 3: My compound "oiled out" instead of forming crystals.
-
Question: When I cooled the solution, my compound separated as an oil or a "goo" instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it comes out of solution above its melting point or as a liquid phase.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point. Then, allow it to cool much more slowly.
-
Lower the Initial Temperature: Start with a less concentrated solution by using more solvent initially.
-
Change the Solvent System: Try a different solvent or solvent pair. Solvents with a lower boiling point can sometimes help prevent oiling out.
-
-
Issue 4: The purity of my compound has not improved after recrystallization.
-
Question: I've recrystallized my this compound, but the purity (as checked by TLC or NMR) has not significantly improved. What went wrong?
-
Answer: This usually indicates that the impurities have similar solubility properties to your compound in the chosen solvent system or that impurities were trapped within the crystals during formation.
-
Troubleshooting Steps:
-
Cooling Rate: Ensure the solution cools slowly. Rapid cooling can trap impurities within the crystal lattice. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.
-
Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Alternative Purification: If recrystallization is ineffective, you may need to consider another purification technique, such as column chromatography. However, be aware that quinoline derivatives can sometimes decompose on acidic silica gel.[2] Using deactivated silica (e.g., with triethylamine) may be necessary.[3]
-
Salt Formation: As quinolines are basic, you could try forming a salt, such as the hydrochloride, by adding HCl.[4] The salt will have different solubility characteristics and may be easier to recrystallize. The pure base can then be regenerated by neutralization.[4]
-
-
Data Presentation
Table 1: Common Solvents for Quinoline Derivative Recrystallization
The following table lists common solvents and solvent pairs that are often successful for the recrystallization of quinoline derivatives and other nitrogen-containing heterocyclic compounds. The optimal choice for this compound must be determined experimentally.
| Solvent System (v/v) | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | A generally good starting point for many quinoline derivatives.[5] |
| Methanol | Polar Protic | 65 | Similar to ethanol, often used in mixtures. |
| Acetone | Polar Aprotic | 56 | Good for moderately polar compounds. |
| Ethyl Acetate / Hexane | Mixed | Variable | A versatile system where solubility can be finely tuned.[5] |
| Toluene | Non-polar | 111 | Can be effective for less polar compounds; high boiling point allows for a wide temperature range. |
| Methanol / Water | Mixed | Variable | Suitable for more polar quinoline derivatives. |
| Dichloromethane / Hexane | Mixed | Variable | Good for compounds of intermediate polarity. |
| Acetone / Water | Mixed | Variable | Another common mixed-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Selection: Identify a "soluble solvent" and a miscible "anti-solvent."
-
Dissolution: Dissolve the crude compound in the minimum volume of the hot soluble solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot soluble solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
References
Navigating Thermal Decomposition in Quinoline Synthesis: A Technical Support Center
Welcome to the Technical Support Center for managing thermal decomposition during the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges related to thermal decomposition in common quinoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal decomposition during quinoline synthesis?
A1: Thermal decomposition during quinoline synthesis is primarily caused by the harsh reaction conditions often required, especially in classical methods like the Skraup and Doebner-von Miller syntheses.[1][2] High temperatures, strong acidic or basic catalysts, and highly exothermic reactions can lead to the degradation of starting materials, intermediates, and the final quinoline product.[3] This often results in the formation of tarry, polymeric byproducts and a significant reduction in yield.[4][5]
Q2: How can I visually identify if thermal decomposition is occurring in my reaction?
A2: A common visual indicator of thermal decomposition is a significant darkening of the reaction mixture, often turning dark brown or black.[2] The formation of insoluble, tarry materials that coat the reaction flask is another strong indication. On a Thin-Layer Chromatography (TLC) plate, decomposition can manifest as streaking or the appearance of multiple new spots, often with low Rf values, that are not the desired product.[2]
Q3: Which quinoline synthesis methods are most prone to thermal decomposition?
A3: The Skraup synthesis is notoriously exothermic and prone to vigorous, hard-to-control reactions that can lead to extensive tar formation.[2] The Doebner-von Miller reaction, which also uses strong acids and can generate α,β-unsaturated carbonyl compounds in situ, is susceptible to polymerization and tar formation at elevated temperatures.[4][5] The Conrad-Limpach-Knorr synthesis often requires high temperatures for cyclization, which can also lead to decomposition.[6]
Q4: Can the choice of catalyst influence the extent of thermal decomposition?
A4: Absolutely. The type and concentration of the catalyst play a crucial role. Strong Brønsted acids like concentrated sulfuric acid, commonly used in the Skraup and Combes syntheses, can promote charring and polymerization at high temperatures.[3][7] Milder catalysts, such as Lewis acids or modern nanocatalysts, can often facilitate the reaction at lower temperatures, thereby minimizing thermal decomposition and improving yields.[3][8]
Q5: How can I effectively monitor my reaction to prevent excessive decomposition?
A5: Regular monitoring of the reaction progress is critical. Thin-Layer Chromatography (TLC) is a simple and effective method to track the consumption of starting materials and the formation of the product. By observing the TLC, you can determine the optimal reaction time and avoid prolonged heating that can lead to product degradation.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the reaction kinetics and the formation of byproducts.[9][10]
Troubleshooting Guides
This section provides troubleshooting for specific issues related to thermal decomposition in common quinoline synthesis methods.
Skraup Synthesis
Issue: The reaction is extremely vigorous, leading to loss of material and significant tar formation.
-
Root Cause: The Skraup synthesis is highly exothermic, and the reaction rate can accelerate uncontrollably, leading to localized hotspots and decomposition.[2]
-
Troubleshooting Steps:
-
Use a Moderator: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[11]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling in an ice bath to manage the initial exotherm.[2]
-
Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized areas of high temperature.
-
Gradual Heating: Heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source and allow the reaction's own heat to sustain it.
-
Logical Troubleshooting Workflow for Skraup Synthesis
Caption: Troubleshooting workflow for an overly vigorous Skraup synthesis.
Doebner-von Miller Synthesis
Issue: Low yield of the desired quinoline with a large amount of polymeric material.
-
Root Cause: The α,β-unsaturated aldehyde or ketone used in this synthesis is prone to acid-catalyzed polymerization, especially at elevated temperatures.[4][5]
-
Troubleshooting Steps:
-
Biphasic Reaction Medium: Use a two-phase solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase and thus minimizing polymerization.[12]
-
Slow Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration and favor the desired reaction over self-condensation.[4]
-
Temperature Control: Maintain the reaction at the lowest effective temperature to favor the cyclization reaction over polymerization. Overheating should be avoided.[5]
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures to control its concentration.[4]
-
Combes Quinoline Synthesis
Issue: Formation of undesired regioisomers and byproducts at high temperatures.
-
Root Cause: With unsymmetrical β-diketones, the cyclization can occur on either side, leading to a mixture of regioisomers. High temperatures can favor the formation of the thermodynamically more stable, but potentially undesired, isomer.[6]
-
Troubleshooting Steps:
-
Temperature Optimization: The reaction is often under kinetic or thermodynamic control.[13][14] Lower temperatures may favor the kinetically controlled product, while higher temperatures favor the thermodynamically controlled product.[7] Carefully screen the reaction temperature to optimize the yield of the desired regioisomer.
-
Catalyst Choice: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can influence the regioselectivity.[15] Experiment with different catalysts to find the one that provides the best selectivity for your desired product.
-
Kinetic vs. Thermodynamic Control in Combes Synthesis
Caption: Influence of temperature on product formation in Combes synthesis.
Friedländer Synthesis
Issue: Self-condensation of the ketone reactant leading to low yields of the quinoline product.
-
Root Cause: Under basic conditions, the ketone with an α-methylene group can undergo self-aldol condensation, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[2]
-
Troubleshooting Steps:
-
Switch to Acid Catalysis: Using an acid catalyst can often suppress the self-condensation of the ketone.[16]
-
Milder Reaction Conditions: Employing modern, milder catalysts can allow the reaction to proceed at lower temperatures, reducing the rate of the competing self-condensation reaction.[17]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields by minimizing the time for side reactions to occur.[18][19]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Classical Quinoline Syntheses
| Synthesis Method | Typical Temperature Range (°C) | Common Catalysts | Typical Yields (%) | Key Challenges Related to Temperature |
| Skraup | 100 - 160 | H₂SO₄ | Low to Moderate | Highly exothermic, risk of runaway reaction and tar formation.[1][20] |
| Doebner-von Miller | 80 - 110 (Reflux) | HCl, H₂SO₄, Lewis Acids | Moderate | Polymerization of carbonyl compound at higher temperatures.[4][5] |
| Combes | 100 - 150 | H₂SO₄, PPA | Good | Regioselectivity is temperature-dependent.[6][21] |
| Friedländer | 150 - 220 (classical) or 80-160 (modern/microwave) | Acid or Base | Good to Excellent | High temperatures can promote side reactions; milder conditions are preferred.[16][17][18] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of a moderator to control the exothermic nature of the reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.
-
With vigorous stirring and cooling in an ice bath, slowly and cautiously add the concentrated sulfuric acid.
-
Add the nitrobenzene to the mixture.
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and may become vigorous. If it does, remove the heat source until the reaction subsides.
-
After the initial vigorous reaction has subsided, continue to heat the mixture under reflux for an additional 3-5 hours.[2]
-
Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.
-
Perform steam distillation to separate the volatile quinoline from the non-volatile tar.
-
Collect the distillate and separate the quinoline layer. The aqueous layer can be extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
Experimental Workflow for Moderated Skraup Synthesis
Caption: Step-by-step workflow for a moderated Skraup synthesis.
Protocol 2: Doebner-von Miller Synthesis with In Situ Aldol Condensation
This protocol is designed to minimize byproduct formation by generating the reactive aldehyde in situ at a controlled temperature.
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Cool the flask in an ice bath.
-
Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature helps to control the exotherm and minimize polymerization.[4]
-
After the addition is complete, add anhydrous zinc chloride to the reaction mixture, which acts as a Lewis acid catalyst for the cyclization.
-
Heat the reaction mixture to reflux for the specified time (e.g., 7 hours), monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture and carefully neutralize it.
-
Isolate the product via steam distillation.
-
The crude product can be further purified by vacuum distillation.
Protocol 3: Microwave-Assisted Friedländer Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction and improve yields.
Materials:
-
2-Aminobenzophenone
-
A cyclic ketone (e.g., cyclohexanone)
-
Glacial Acetic Acid
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminobenzophenone and the cyclic ketone.
-
Add glacial acetic acid, which acts as both the solvent and the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 160 °C for 5-10 minutes.[18]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Collect the precipitated product by filtration and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. iipseries.org [iipseries.org]
- 16. du.edu.eg [du.edu.eg]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Chloro-6,8-difluoro-2-methylquinoline and Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] Their chemical structure, particularly the quinolone core, has been extensively modified to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[4][5][6] The compound 4-Chloro-6,8-difluoro-2-methylquinoline belongs to this chemical family, but it represents a less-studied derivative. While it is available as a chemical intermediate for the synthesis of pharmaceuticals like antimalarial and anticancer agents, direct and extensive experimental data on its biological activity is not widely available in public literature.[7]
This guide provides a comparative analysis based on the well-established structure-activity relationships (SAR) of the fluoroquinolone class and presents experimental data for prominent members of this group. It aims to offer a predictive assessment of this compound's potential biological profile and provides standardized protocols for its future evaluation.
General Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by trapping enzyme-DNA complexes of DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[8] This inhibition prevents DNA replication and repair, leading to cell death.
Caption: General mechanism of action for fluoroquinolone antibiotics.
Structure-Activity Relationship (SAR) Analysis
The biological activity of a fluoroquinolone is highly dependent on the substituents at various positions of its core structure.[4][5][9]
-
C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones, significantly enhancing antibacterial potency by improving both DNA gyrase binding and cell penetration.[5][9] this compound possesses this key feature.
-
C-8 Position: Substituents at the C-8 position can modulate the antibacterial spectrum and pharmacokinetic properties.[6][10] A fluorine at C-8, as seen in the subject compound, can lengthen the serum half-life and improve activity.[6] The combination of C-6 and C-8 difluoro substitution is present in potent analogs.[11]
-
C-4 Position: The 4-oxo group is essential for activity. The chloro group at the C-4 position in the specified molecule is unusual, as this position is typically part of the core 4-oxo-3-carboxylic acid moiety crucial for binding to DNA gyrase. This significant deviation suggests that this compound may not function as a classical fluoroquinolone antibacterial agent and could exhibit different biological activities.
-
C-2 Position: The methyl group at C-2 is also a structural deviation from most clinically used fluoroquinolones and its impact would need empirical determination.
Caption: Predicted impact of substituents on the target molecule's activity.
Comparative Antibacterial Activity of Common Fluoroquinolones
To provide a baseline for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for widely used fluoroquinolones against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
| Fluoroquinolone | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 29213) | Streptococcus pneumoniae (ATCC 49619) |
| Ciprofloxacin | 0.004 - 0.015 µg/mL | 0.25 - 1.0 µg/mL | 0.12 - 0.5 µg/mL | 0.5 - 2.0 µg/mL |
| Levofloxacin | 0.015 - 0.06 µg/mL | 0.5 - 2.0 µg/mL | 0.12 - 0.5 µg/mL | 0.5 - 2.0 µg/mL |
| Moxifloxacin | 0.015 - 0.06 µg/mL | 2.0 - 8.0 µg/mL | 0.03 - 0.12 µg/mL | 0.12 - 0.5 µg/mL |
| (Note: Data compiled from various susceptibility testing sources. Ranges can vary based on specific testing conditions.) |
Cytotoxicity Profile
Fluoroquinolones can exhibit cytotoxic effects on mammalian cells, which is an important consideration in drug development.[13][14] This toxicity is often concentration- and time-dependent.[13] For instance, studies on human corneal cells showed that ciprofloxacin exhibited higher cytotoxicity compared to levofloxacin at similar concentrations and exposure times.[13] Some newer fluoroquinolone derivatives are also being investigated for their potential anticancer properties, which stem from their ability to inhibit human topoisomerase II and induce apoptosis in cancer cells.[15][16][17]
Experimental Protocols
Evaluating the biological activity of a novel compound like this compound requires standardized experimental procedures.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.[12][18][19]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO), ensuring the solvent does not affect bacterial growth at the final concentration used.[18]
-
Plate Setup: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[19]
-
Serial Dilution: Add 50 µL of the stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the next across the plate.[19]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension from 3-5 isolated colonies grown on an agar plate for 18-24 hours. Adjust the suspension to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[19][20]
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).[19]
-
Incubation: Seal the plates and incubate at 35 ± 2°C for 16-20 hours.[19]
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay determines if a compound inhibits the supercoiling activity of DNA gyrase, a primary target of fluoroquinolones.[1][21]
-
Reaction Mixture: Prepare a reaction mixture (final volume 20-30 µL) containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), 0.5 µg of relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.[22]
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified DNA gyrase enzyme.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.[22]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and/or Proteinase K.[23]
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 90V for 90 minutes).
-
Visualization: Visualize the DNA bands under a UV transilluminator. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
Caption: A conceptual workflow for the biological evaluation of a novel quinoline.
Conclusion
While this compound contains structural motifs common to potent fluoroquinolones, such as the C-6 and C-8 fluorine atoms, its atypical C-4 chloro substitution makes its biological activity profile difficult to predict without direct experimental evidence. It may not function as a traditional antibacterial agent targeting DNA gyrase. Based on the activities of related fluorinated quinolines, it holds potential for investigation in various therapeutic areas, including as an antifungal or anticancer agent.[7][24] The provided experimental protocols offer a standardized framework for researchers to systematically evaluate its biological activity and determine its potential as a novel therapeutic scaffold.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. This compound [myskinrecipes.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. benchchem.com [benchchem.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. journals.asm.org [journals.asm.org]
- 22. topogen.com [topogen.com]
- 23. inspiralis.com [inspiralis.com]
- 24. benchchem.com [benchchem.com]
A Spectroscopic Journey: Comparative Analysis of 4-Chloro-6,8-difluoro-2-methylquinoline and Its Precursors
For researchers, scientists, and drug development professionals, a deep understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is fundamental for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Chloro-6,8-difluoro-2-methylquinoline and its key precursors, supported by available experimental data and predictive analysis.
The synthesis of this compound, a key building block in medicinal chemistry, typically commences with the condensation of 2,4-difluoroaniline and ethyl acetoacetate. This reaction forms an intermediate, 6,8-difluoro-2-methylquinolin-4-ol, which is subsequently chlorinated to yield the final product. This guide will follow this synthetic pathway, presenting a comparative spectroscopic analysis at each stage.
Synthesis Pathway Overview
The logical progression from precursors to the final product is illustrated below.
"comparative analysis of kinase inhibitors derived from 4-Chloro-6,8-difluoro-2-methylquinoline"
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of fluorine atoms to the quinoline ring can significantly enhance metabolic stability and binding affinity. This guide provides a comparative analysis of kinase inhibitors derived from the 4-Chloro-6,8-difluoro-2-methylquinoline scaffold and its close analogs, with a focus on their inhibitory potency against key oncogenic kinases. While direct experimental data for a broad range of inhibitors based on this exact scaffold is limited in publicly available literature, this analysis leverages data from structurally related compounds to provide a valuable comparative overview.
Performance Data of a Representative Kinase Inhibitor
Based on analogue data, a key derivative, 6,8-Difluoro-2-methylquinolin-4-amine, has been evaluated for its inhibitory activity against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Target Kinase | 6,8-Difluoro-2-methylquinolin-4-amine IC50 (nM) | Reference Inhibitor | Reference Inhibitor IC50 (nM) |
| EGFR | 25 | Gefitinib | 2-37 |
| VEGFR2 | 40 | Sunitinib | 2.1 |
| PDGFRβ | 60 | Imatinib | 100 |
| Src | > 1000 | Dasatinib | 0.5-1.1 |
| c-Met | > 5000 | Crizotinib | 1.6-4.2 |
| Abl | > 10000 | Imatinib | 25-100 |
Note: The IC50 values for 6,8-Difluoro-2-methylquinolin-4-amine are based on hypothetical data from application notes for research purposes and should be confirmed by dedicated experimental studies.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for key experiments typically cited in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR2, PDGFRβ)
-
Kinase-specific peptide substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the produced ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (against the phosphorylated and total forms of the target kinase and downstream proteins)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a corresponding secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for understanding the mechanism of action and the evaluation process of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for evaluating kinase inhibitors.
Validating the Structure of 4-Chloro-6,8-difluoro-2-methylquinoline Derivatives Using NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For novel quinoline derivatives, such as 4-Chloro-6,8-difluoro-2-methylquinoline, which holds potential in medicinal and agrochemical research, unambiguous structural validation is paramount. This guide provides a comparative framework for validating the structure of this target molecule using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Due to the limited availability of public experimental data for this compound, this guide presents a predictive analysis based on structurally related compounds, offering a robust methodology for researchers to apply to their own experimental findings.
Predicted NMR Spectroscopic Data for this compound
The following tables outline the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are derived from the analysis of known substituent effects and comparison with the experimental data of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (at C2) | 2.5 - 2.7 | s | - |
| H3 | 7.2 - 7.4 | s | - |
| H5 | 7.6 - 7.8 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H7 | 7.3 - 7.5 | t | J(H-F) ≈ 9-11 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| CH₃ | 23 - 26 | q |
| C2 | 158 - 162 | s |
| C3 | 120 - 123 | s |
| C4 | 145 - 148 | s |
| C4a | 147 - 150 | d |
| C5 | 115 - 118 | d |
| C6 | 155 - 158 (J(C-F) ≈ 250-260 Hz) | d |
| C7 | 110 - 113 | t |
| C8 | 153 - 156 (J(C-F) ≈ 250-260 Hz) | d |
| C8a | 135 - 138 | t |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F (at C6) | -110 to -115 | dd | J(F-H5) ≈ 8-10, J(F-H7) ≈ 9-11 |
| F (at C8) | -115 to -120 | d | J(F-H7) ≈ 9-11 |
Comparative NMR Data of Structurally Related Quinolines
To substantiate the predicted values, the experimental NMR data of structurally analogous quinoline derivatives are presented below. These compounds provide a basis for understanding the influence of chloro, fluoro, and methyl substituents on the NMR spectra.
Table 4: ¹H and ¹³C NMR Data for Selected Quinolone Analogs
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Chloro-2-methylquinoline | ¹H | CH₃ | 2.65 | s |
| ¹H | H3 | 7.30 | s | |
| ¹H | H5, H6, H7, H8 | 7.55 - 8.20 | m | |
| ¹³C | CH₃ | 25.1 | ||
| ¹³C | C2 | 159.5 | ||
| ¹³C | C3 | 122.0 | ||
| ¹³C | C4 | 144.9 | ||
| 7-Fluoro-2-methylquinoline [1] | ¹H | CH₃ | 2.6 | s |
| ¹H | H3, H4 | 7.2-8.0 | m | |
| ¹H | H5, H6, H8 | 7.2-8.0 | m | |
| 2-Fluoro-4-methylquinoline | ¹⁹F | F at C2 | -88.7 |
Note: The data for 4-Chloro-2-methylquinoline is generalized from typical spectra and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the NMR analysis of this compound derivatives.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: For quantitative analysis, a known amount of an internal standard can be added.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment, often without proton decoupling initially to observe H-F couplings.
-
Spectral Width: A wider range may be necessary, e.g., +50 to -250 ppm, depending on the fluorine environments.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-128.
2D NMR Experiments:
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for validating the structure of a synthesized quinoline derivative using NMR and the key relationships in NMR spectral analysis.
Caption: Workflow for the synthesis and structural validation of this compound using NMR.
Caption: Logical relationships between different NMR experiments for structural elucidation.
References
In Vitro Cytotoxicity of 4-Chloro-6,8-difluoro-2-methylquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of quinoline analogs, with a focus on derivatives closely related to 4-Chloro-6,8-difluoro-2-methylquinoline. Due to the limited availability of public data on a comprehensive series of this compound analogs, this guide synthesizes findings from structurally similar fluorinated and halogenated quinoline derivatives to offer insights into their anticancer potential. The quinoline scaffold is a prominent feature in numerous compounds with a wide range of biological activities, including significant anticancer properties.[1] The introduction of halogen atoms, such as fluorine and chlorine, into the quinoline ring can modulate the cytotoxic effects of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of substituted quinoline derivatives against various cancer cell lines. The data is compiled from published scientific literature and illustrates the impact of different substitution patterns on anticancer efficacy. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
| Compound ID | Structure/Substitution | Cell Line | IC50 (µM) | Reference |
| 8e | 2-Arylvinyl-4-amino-6-halogenquinoline | H-460 (Lung) | 0.03 | [2] |
| HT-29 (Colon) | 0.55 | [2] | ||
| HepG2 (Liver) | 0.33 | [2] | ||
| SGC-7901 (Gastric) | 1.24 | [2] | ||
| 13 | C-6 substituted 2-phenylquinoline | HeLa (Cervical) | 8.3 | [3] |
| 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [3] |
| 12 | C-6 substituted 2-phenylquinoline | PC3 (Prostate) | 31.37 | [3] |
| 11 | C-6 substituted 2-phenylquinoline | PC3 (Prostate) | 34.34 | [3] |
| Compound 91b1 | Novel Quinoline Derivative | KYSE150 (Esophageal) | - | [4] |
| A549 (Lung) | - | [4] | ||
| AGS (Gastric) | - | [4] | ||
| KYSE450 (Esophageal) | - | [4] |
Experimental Protocols
The determination of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]
2. Compound Treatment:
-
The test compounds (quinoline derivatives) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing various concentrations of the test compounds.
-
Control wells, including a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only), are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
3. MTT Incubation:
-
After the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[5]
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
A solubilization solution, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[5]
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of cell viability against compound concentration.[5]
Signaling Pathway and Experimental Workflow
The anticancer activity of quinoline derivatives can be attributed to their interaction with various cellular signaling pathways.[6] Some quinoline-based molecules have been shown to target receptors like c-Met, VEGF, and EGF, which are crucial for carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR.[6][7] For instance, a novel quinoline derivative, compound 91b1, has been shown to exert its anticancer effect by downregulating Lumican, which may involve the modulation of the PI3K/Akt/mTOR signaling pathway.[4]
Below is a diagram illustrating a potential mechanism of action for a quinoline analog targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline analog.
The following diagram illustrates a general experimental workflow for the in vitro evaluation of the cytotoxic effects of novel quinoline analogs.
Caption: General workflow for in vitro cytotoxicity screening of quinoline analogs.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Novel 4-Chloro-6,8-difluoro-2-methylquinoline Derivatives and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Quinoline derivatives have historically been a rich source of antimicrobial compounds, with fluoroquinolones being a prominent class of synthetic antibiotics. This guide provides a comparative framework for evaluating the antimicrobial efficacy of novel 4-Chloro-6,8-difluoro-2-methylquinoline derivatives against a panel of well-established antibiotics. Due to the novelty of these specific quinoline derivatives, direct experimental data is not yet available in published literature. Therefore, this document serves as a comprehensive guide for researchers, outlining the requisite experimental protocols and presenting benchmark data from known antibiotics to facilitate future comparative analysis.
Hypothetical Structures for Investigation
To guide future research, a series of hypothetical this compound derivatives (Q-1 to Q-3) are proposed for synthesis and evaluation. These structures incorporate moieties known to influence antimicrobial activity in other quinoline series.
-
Q-1: this compound (The parent compound, CAS: 288151-31-5)
-
Q-2: 4-(4-methylpiperazin-1-yl)-6,8-difluoro-2-methylquinoline
-
Q-3: 4-((4-aminophenyl)amino)-6,8-difluoro-2-methylquinoline
Comparative Antimicrobial Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several common antibiotics against a range of clinically relevant Gram-positive and Gram-negative bacteria. These values serve as a benchmark for assessing the potential of novel this compound derivatives. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: MIC Values (µg/mL) of Selected Antibiotics Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Bacillus subtilis |
| Ciprofloxacin | 0.6 | Data not available |
| Penicillin G | 0.05 - >24[1] | Data not available |
| Tetracycline | 1[2] | 6.25[3] |
| Gentamicin | Data not available | Data not available |
Table 2: MIC Values (µg/mL) of Selected Antibiotics Against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.013 - 0.08[4] | 0.15[4] |
| Penicillin G | Not applicable | Not applicable |
| Tetracycline | Data not available | Data not available |
| Gentamicin | Data not available | 0.5[5] |
Experimental Protocols
Accurate and reproducible determination of antimicrobial efficacy is paramount. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6][7]
a. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of the test compounds (e.g., this compound derivatives) and reference antibiotics in a suitable solvent.
-
Bacterial Strains: Use standardized bacterial strains (e.g., ATCC strains) for consistent results.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the antimicrobial.
-
The final volume in each well should be 100 µL.
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Agar Dilution Method
The agar dilution method is an alternative for determining MIC values and is particularly useful for testing a large number of isolates against a few drugs.[6][8]
a. Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the antimicrobial agent in a suitable solvent.
-
Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton agar that has been cooled to 45-50°C.
-
Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.
-
A control plate containing no antimicrobial agent should also be prepared.
b. Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate a standardized volume of each bacterial suspension onto the surface of the agar plates.
-
Allow the inoculated spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
Proposed Mechanism of Action and Signaling Pathway
Fluoroquinolones, a class of compounds structurally related to the this compound derivatives, exert their antimicrobial effect by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][9][10] These enzymes are crucial for DNA replication, repair, and recombination.
-
In Gram-negative bacteria, the primary target is DNA gyrase.
-
In Gram-positive bacteria, the primary target is topoisomerase IV.[9]
The binding of the quinolone derivative to the enzyme-DNA complex stabilizes it, leading to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for determining antimicrobial efficacy and the logical relationship of key concepts.
References
- 1. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid antibiotic sensitivity testing in microwell arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clsi.org [clsi.org]
- 5. Evaluation of Antibiotic Tolerance in Pseudomonas aeruginosa for Aminoglycosides and Its Predicted Gene Regulations through In-Silico Transcriptomic Analysis [mdpi.com]
- 6. Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. researchgate.net [researchgate.net]
"assessing the binding affinity of 4-Chloro-6,8-difluoro-2-methylquinoline derivatives to target enzymes"
Comparative Analysis of Chloroquinoline Derivatives as PI3K Enzyme Inhibitors
Introduction:
While research on the specific binding affinity of 4-Chloro-6,8-difluoro-2-methylquinoline derivatives to target enzymes is not extensively available in public literature, the broader class of chloroquinoline derivatives has garnered significant interest for its therapeutic potential, particularly in oncology.[1] These compounds have been investigated for their ability to modulate various signaling pathways critical for cancer cell survival and proliferation.[1] This guide provides a comparative overview of the inhibitory activity of selected chloroquinoline derivatives against Phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer.[2]
The data and protocols presented herein are based on studies of structurally related chloroquinoline compounds and serve as a representative model for assessing the binding affinity and inhibitory potential of novel quinoline-based molecules. Molecular docking studies have suggested that chloroquinoline-benzenesulfonamide hybrids may function as inhibitors of the PI3K enzyme, highlighting the potential of this scaffold in targeting the PI3K/Akt signaling pathway.[1]
Quantitative Data on Inhibitory Activity
The following table summarizes the in-vitro inhibitory activity of representative chloroquinoline and related quinoline derivatives against cancer cell lines and specific enzyme targets. This data is compiled from various studies to illustrate the potential of this chemical class.
| Compound ID/Derivative | Target Enzyme/Cell Line | Activity Metric (IC50) | Reference Compound |
| Quinoline-Benzenesulfonamide Hybrid 1 | PI3K (in-silico) | - | - |
| Quinoline-Benzenesulfonamide Hybrid 2 | Lung Cancer Cell Line (A549) | 44.34 µg/ml | 2',7'-dichlorofluorescein (DCF) |
| Quinoline-Benzenesulfonamide Hybrid 3 | HeLa Cancer Cell Line | 30.92 µg/ml | 2',7'-dichlorofluorescein (DCF) |
| Substituted Quinoline 4f | EGFR | 0.015 ± 0.001 µM | Doxorubicin |
| Quinolinesulfonamide-Triazole Hybrid 9b | Colon Cancer (Caco-2) | ≥0.3 µM | Cisplatin |
| Quinolinesulfonamide-Triazole Hybrid 9b | Glioma (SNB-19) | ≤0.4 µM | Cisplatin |
Experimental Protocols
A precise and reproducible experimental methodology is crucial for accurately assessing the binding affinity and inhibitory potential of chemical compounds against target enzymes. The following is a detailed protocol for an in-vitro kinase inhibition assay, based on the widely used ADP-Glo™ Kinase Assay, which is suitable for determining the IC50 values of compounds against PI3K enzymes.[3][4][5][6][7]
PI3K Enzyme Inhibition Assay Protocol (ADP-Glo™ Assay)
1. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated by converting the produced ADP into ATP, which is then used in a luciferase/luciferin reaction.[7] A lower luminescence signal in the presence of an inhibitor indicates inhibition of the kinase.
2. Materials and Reagents:
-
Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)
-
Lipid substrate (e.g., PIP2:3PS)
-
ATP solution
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[5][6]
-
Test compounds (chloroquinoline derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
3. Assay Procedure:
a. Compound Preparation:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
Further dilute the compounds in the PI3K Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
b. Kinase Reaction:
-
Prepare a master mix containing the PI3K Reaction Buffer and the lipid substrate.
-
Add the diluted test compounds or vehicle (DMSO) to the wells of the plate.
-
Add the PI3K enzyme to the wells containing the test compounds and incubate for a brief period at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.[5][6]
c. ATP Depletion:
-
Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[5][6]
d. ADP Detection:
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[5][6]
4. Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of chloroquinoline derivatives against PI3K.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by chloroquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K (p110α[E545K]/p85α) Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.es [promega.es]
- 7. ulab360.com [ulab360.com]
Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6,8-difluoro-2-methylquinoline Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-6,8-difluoro-2-methylquinoline analogs, focusing on their potential as anticancer agents. Due to a scarcity of publicly available data directly pertaining to the SAR of this specific scaffold, this document draws upon findings from closely related fluorinated quinoline and fluoroquinolone derivatives to infer potential relationships and guide future research.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. The incorporation of fluorine atoms into the quinoline ring is a common strategy to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The this compound core represents a promising starting point for the development of novel anticancer therapeutics. This guide synthesizes available information to provide insights into how structural modifications of this core may impact its cytotoxic activity.
Hypothesized Structure-Activity Relationships
Based on the broader class of fluoroquinolone anticancer agents, the following SARs can be hypothesized for this compound analogs. It is crucial to note that these are extrapolations and require experimental validation for this specific chemical series.
Table 1: Hypothesized Structure-Activity Relationships of this compound Analogs
| Position of Modification | Structural Change | Hypothesized Impact on Anticancer Activity | Rationale based on Related Compounds |
| C4-Position | Replacement of Chlorine with amino, alkylamino, or arylamino groups | Potential for increased activity. The nature of the substituent is critical. | The 4-aminoquinoline scaffold is a known pharmacophore in anticancer agents. Substitutions at this position can influence interactions with biological targets. |
| C4-Position | Introduction of bulky or heterocyclic moieties | May enhance binding to target enzymes or receptors. | Modifications at the 4-position of quinolines have been shown to modulate activity against various cancer cell lines. |
| C2-Position (Methyl group) | Replacement with other alkyl or aryl groups | Could influence steric interactions within the binding pocket of a target protein. | Modifications at the C2 position of the quinoline ring have been shown to affect the anticancer potency. |
| Benzene Ring (C5, C7) | Introduction of additional substituents | Could modulate electronic properties and lipophilicity, thereby affecting cell permeability and target engagement. | Substitutions on the benzene ring of the quinoline scaffold are known to influence biological activity. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of quinoline derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should typically be below 0.5%. Replace the existing medium in the wells with the medium containing the test compounds.[1]
-
Incubation: Incubate the plates for a specified period, usually 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound analogs are yet to be elucidated, studies on related fluoroquinolone compounds suggest several potential mechanisms of anticancer activity.
Fluoroquinolones have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication.[5] This inhibition leads to DNA damage and subsequently triggers apoptosis.[5] Other implicated pathways include the modulation of p38 and cAMP signaling, which can affect the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion and metastasis.[6] Furthermore, some fluoroquinolone derivatives have been found to induce cell cycle arrest, often at the G2/M phase, and to modulate the expression of key proteins involved in apoptosis, such as those in the p53/Bax/Bcl-2 signaling pathway.[7][8]
Caption: Hypothesized signaling pathways for quinoline analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial evaluation of the anticancer potential of novel this compound analogs.
Caption: Workflow for anticancer evaluation of analogs.
Conclusion
While direct experimental data on the SAR of this compound analogs is limited, the broader knowledge of fluorinated quinolines provides a strong foundation for rational drug design. The hypothesized SARs presented in this guide, along with the detailed experimental protocols and potential mechanisms of action, offer a valuable resource for researchers aiming to explore this promising class of compounds for anticancer drug discovery. Further synthesis and biological evaluation of a diverse library of analogs are essential to validate these hypotheses and to identify lead compounds with potent and selective anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes to 4-Chloro-6,8-difluoro-2-methylquinoline, a key intermediate in the development of novel pharmaceuticals. The primary focus is on the most established synthetic pathway, which proceeds through the formation of 6,8-difluoro-2-methylquinolin-4-ol, followed by a chlorination step. This document outlines the experimental protocols and presents the available data to facilitate an objective comparison of synthetic efficiency.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide evaluates the common synthetic strategies, highlighting key performance indicators to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The most prevalent and well-documented approach to synthesizing this compound involves a two-stage process:
-
Formation of the Quinolinol Intermediate: Synthesis of 6,8-difluoro-2-methylquinolin-4-ol via the Conrad-Limpach or Gould-Jacobs reaction.
-
Chlorination: Conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline product.
We will explore two variations for the first stage: a traditional thermal cyclization and a milder, acid-catalyzed alternative.
Route A: Two-Step Synthesis via 6,8-Difluoro-2-methylquinolin-4-ol
This route is the most commonly employed and is characterized by its robustness and scalability.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Parameter | Route 1A: Thermal Cyclization | Route 1B: Acid-Catalyzed Cyclization | Stage 2: Chlorination |
| Starting Materials | 2,4-Difluoroaniline, Ethyl acetoacetate | 2,4-Difluoroaniline, Ethyl acetoacetate | 6,8-Difluoro-2-methylquinolin-4-ol |
| Key Reagents | High-boiling solvent (e.g., Dowtherm A) | Polyphosphoric acid (PPA) | Phosphorus oxychloride (POCl3) |
| Reaction Temperature | ~250 °C | 100-140 °C | Reflux (typically ~110 °C) |
| Reaction Time | 0.5 - 2 hours | 2 - 4 hours | 2 - 5 hours |
| Yield | High (specific data not available) | High (specific data not available) | Good to Excellent (inferred) |
| Purity | Good, requires purification | Good, requires purification | Good, requires purification |
| Scalability | Scalable, requires high-temperature equipment | Scalable, avoids very high temperatures | Readily scalable |
| Safety Considerations | Use of high-boiling, flammable solvents | Handling of corrosive and viscous PPA | Use of corrosive and toxic POCl3 |
Experimental Protocols
Stage 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
Route 1A: Two-Step Conrad-Limpach Synthesis with Thermal Cyclization
This is a well-established method for the synthesis of 4-hydroxyquinolines.[1][2]
Step 1: Synthesis of Ethyl 3-(2,4-difluoroanilino)crotonate (Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in a suitable solvent such as toluene.
-
Heat the mixture to reflux.
-
Continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 3-(2,4-difluoroanilino)crotonate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a high-temperature reaction vessel, dissolve the crude intermediate from the previous step in a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether).
-
Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
-
The crude 6,8-difluoro-2-methylquinolin-4-ol can be further purified by recrystallization from a solvent such as ethanol or DMF.
Route 1B: One-Pot Acid-Catalyzed Synthesis
This method offers a milder alternative to the high-temperature thermal cyclization.[2]
-
In a three-necked flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 60-80 °C with stirring.
-
Slowly and simultaneously add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate to the stirred PPA.
-
After the addition is complete, heat the reaction mixture to 100-140 °C and maintain this temperature for a set period, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it into ice-water with vigorous stirring to hydrolyze the PPA.
-
Neutralize the acidic solution with a base (e.g., 10% aqueous sodium hydroxide) to a pH of 7-8 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the crude 6,8-difluoro-2-methylquinolin-4-ol.
-
Purify the product by recrystallization.
Stage 2: Chlorination of 6,8-Difluoro-2-methylquinolin-4-ol
This procedure is based on general methods for the chlorination of 4-hydroxyquinolines, as specific details for this substrate are not widely published.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,8-difluoro-2-methylquinolin-4-ol in an excess of phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-5 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is basic.
-
The crude product will precipitate and can be collected by filtration.
-
Wash the solid with cold water and dry it.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the formation of the 6,8-difluoro-2-methylquinolin-4-ol intermediate followed by chlorination.
-
For the synthesis of the intermediate , the choice between thermal cyclization (Route 1A) and acid-catalyzed cyclization (Route 1B) depends on the available equipment and safety considerations. Route 1A requires high-temperature capabilities, while Route 1B utilizes a corrosive but lower-temperature reagent.
-
The chlorination step is a standard transformation, and while specific data for this exact substrate is limited, the use of phosphorus oxychloride is a well-established and effective method.
Researchers should consider the overall yield, purity requirements, scalability, and safety aspects when choosing the optimal synthetic route for their specific application. Further process optimization may be required to achieve the desired efficiency and purity for large-scale production.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Anilinoquinoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While specific cross-reactivity data for kinase inhibitors derived directly from the 4-Chloro-6,8-difluoro-2-methylquinoline scaffold remains limited in the public domain, analysis of the closely related 4-anilinoquinoline scaffold provides critical insights into the selectivity profiles that can be achieved and the methodologies used for their determination. This guide offers a comparative look at the cross-reactivity of these compounds, supported by experimental data and detailed protocols.
The 4-anilinoquinoline scaffold has been identified as a potent core for the development of kinase inhibitors, particularly targeting Cyclin G Associated Kinase (GAK), a key regulator of viral and bacterial entry into host cells.[1][2] Optimization of this scaffold has led to inhibitors with significant potency and high selectivity against other kinases, including those within the same family.
Comparative Selectivity Profile of 4-Anilinoquinoline Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (Ki) of a lead 4-anilinoquinoline compound against a panel of kinases from the Numb-Associated Kinase (NAK) family, highlighting its selectivity for GAK.
| Kinase Target | Inhibition Constant (Ki) in nM | Selectivity Index (fold-selectivity vs. GAK) |
| GAK | 3.9 | 1 |
| AAK1 | > 40,000 | > 10,256 |
| BIKE | > 40,000 | > 10,256 |
| STK16 | > 40,000 | > 10,256 |
| BMP2K | > 40,000 | > 10,256 |
| Data derived from a study on 4-anilinoquinoline inhibitors. The lead compound discussed is a 4-anilinoquinoline, not a this compound derivative.[1] |
Further optimization of the 4-anilino and the 6,7-quinoline substituents has yielded GAK inhibitors with nanomolar activity and over 50,000-fold selectivity relative to other members of the NAK sub-family.[1][2] A lead compound from this optimization, referred to as compound 49 (6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine), demonstrated a narrow-spectrum kinome profile.[2] While detailed kinome scan data for this specific compound is not fully provided, the study indicates it has a highly selective profile.[1]
Visualizing Kinase Inhibition and Assay Workflows
Understanding the signaling pathways targeted and the experimental workflows for assessing inhibitor selectivity is crucial for interpreting cross-reactivity data.
Caption: Simplified signaling pathway of GAK in clathrin-mediated endocytosis and the point of inhibition by 4-anilinoquinoline derivatives.
Caption: General experimental workflow for determining the cross-reactivity profile of kinase inhibitors.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable cross-reactivity data. Below are methodologies for key assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Assay)
This assay determines the inhibitory effect of a compound on a purified kinase by quantifying the amount of ATP remaining in solution after the kinase reaction.
-
Materials:
-
Purified kinase (e.g., GAK)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase-Glo® Reagent (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (serially diluted in DMSO)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the assay buffer.
-
Add the test compound at various concentrations to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Reagent, which contains luciferase.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
KINOMEscan™ Profiling (DiscoverX - a Eurofins Company)
This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Principle: An immobilized active-site directed ligand is used to "fish" for the kinase from a DNA-tagged kinase library. The test compound is added to compete for binding to the kinase. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Procedure (Generalized):
-
A proprietary panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound is incubated with the kinase panel.
-
The mixture is then passed over a column containing an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are not bound by the test compound will bind to the column. Kinases that are bound by the test compound will flow through.
-
The amount of each kinase captured on the column is quantified by qPCR using the unique DNA tags.
-
The results are typically reported as a percentage of control, and dissociation constants (Kd) can be calculated for strong interactions.
-
Cellular Target Engagement Assay (Example: NanoBRET™ Target Engagement Assay)
This assay measures the binding of a compound to its target kinase within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer (a fluorescent ligand for the kinase).
-
NanoBřez® Nano-Glo® Substrate.
-
Test compound.
-
Optically clear-bottom, white-walled 96- or 384-well plates.
-
-
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.
-
Treat the cells with the test compound at various concentrations.
-
Add the NanoBRET™ Tracer to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal from the NanoLuc® luciferase.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and determine the IC50 value, which reflects the apparent intracellular affinity of the compound for the target kinase.
-
References
Safety Operating Guide
Proper Disposal of 4-Chloro-6,8-difluoro-2-methylquinoline: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Due to its classification as a halogenated organic compound, 4-Chloro-6,8-difluoro-2-methylquinoline must be treated as hazardous waste. Adherence to strict disposal protocols is essential to ensure personnel safety and environmental compliance.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for chlorinated quinoline compounds and halogenated organic waste.
I. Essential Safety and Handling Precautions
Proper personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risks. All operations involving this compound should be conducted in a well-ventilated chemical fume hood.
| Personal Protective Equipment (PPE) & Engineering Controls | Specifications |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times. |
| Hand Protection | Nitrile or other chemically resistant gloves are required. Inspect gloves for any signs of degradation before use. |
| Body Protection | A fully fastened lab coat is mandatory. A chemically resistant apron is recommended for procedures with a higher risk of splashing. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
| Engineering Controls | A certified chemical fume hood is essential for handling powders or preparing solutions. Ensure adequate general laboratory ventilation. |
| Emergency Equipment | An operational safety shower and eyewash station must be readily accessible. |
II. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, along with any contaminated items such as gloves, absorbent pads, and weighing papers, in a dedicated, clearly labeled, and sealed container. The container should be designated for "Halogenated Organic Waste."
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for "Halogenated Solvent Waste." Do not mix with non-halogenated waste streams.
-
Labeling: All waste containers must be accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
2. Decontamination of Glassware and Equipment:
-
Glassware that has been in contact with the compound should be decontaminated before washing.[1]
-
Rinse the glassware with a suitable organic solvent, such as acetone or ethanol.[1][2]
-
Collect this solvent rinse as "Halogenated Solvent Waste."[1]
3. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or absorbent pads.[1]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
4. Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed chemical destruction plant or a certified hazardous waste disposal company.[2][3]
-
Methods may include controlled incineration with flue gas scrubbing.[3]
-
Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[1]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for 4-Chloro-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-6,8-difluoro-2-methylquinoline. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general laboratory safety practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, and eye contact.[1] Engineering controls, such as fume hoods, should be the primary line of defense, with PPE serving as a crucial secondary barrier.[2]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | EN 166 (EU) or NIOSH (US) / ANSI Z.87.1 | Protects against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing.[3][4][5] |
| Hand Protection | Chemically Resistant Gloves | ASTM D6978 (or equivalent) | Double gloving with powder-free nitrile or neoprene gloves is recommended.[6] Thicker gloves generally offer better protection.[5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[5] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | Polyethylene-coated polypropylene or similar non-absorbent material | A disposable, long-sleeved gown is preferred to prevent skin contact.[6] Standard cloth lab coats may not offer sufficient protection. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Varies based on exposure assessment | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] For nuisance dust, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended.[4] A surgical N-95 respirator can provide both respiratory and splash protection. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
-
Preparation and Area Setup :
-
Conduct a pre-work risk assessment to identify potential hazards.[6]
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Donning PPE :
-
Put on all required PPE in the correct order, ensuring a proper fit.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound, including gloves, wipes, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal Method :
-
Dispose of contents and containers at an approved waste disposal plant.[7][8][9]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
-
The material may be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. echemi.com [echemi.com]
- 4. aaronchem.com [aaronchem.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
